Propyl pivalate
Description
Structure
3D Structure
Properties
IUPAC Name |
propyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-5-6-10-7(9)8(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKUYPGVVVLYSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199283 | |
| Record name | n-Propyl pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5129-35-1 | |
| Record name | n-Propyl pivalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-Propyl pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | propyl 2,2-dimethylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Chemistry of Propyl 2,2-dimethylpropanoate
An In-depth Technical Guide to the Synthesis of Propyl 2,2-dimethylpropanoate
This guide provides a comprehensive overview of the synthesis of propyl 2,2-dimethylpropanoate, also known as propyl pivalate. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core chemical principles, a detailed experimental protocol, and the critical considerations for achieving high-yield, high-purity synthesis.
Propyl 2,2-dimethylpropanoate (Propyl Pivalate) is an ester recognized for its characteristic fruity odor and significant chemical stability. This stability arises from the sterically hindered tertiary butyl group adjacent to the carbonyl, which protects the ester linkage from facile hydrolysis.[1] This property makes pivalate esters, in general, valuable as protecting groups for alcohols in complex organic synthesis and as components in thermally stable polymers.[1]
The synthesis of this compound serves as a classic and instructive example of the Fischer-Speier esterification, a cornerstone reaction in organic chemistry. Understanding its synthesis provides foundational insights applicable to a wide range of esterification processes.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical properties of reactants and products is paramount for designing an effective synthesis and purification strategy.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Pivalic Acid | C₅H₁₀O₂ | 102.13 | 163-164 | ~0.905 |
| n-Propanol | C₃H₈O | 60.10 | 97 | ~0.803 |
| Propyl 2,2-dimethylpropanoate | C₈H₁₆O₂ | 144.21 | 143.6 [2] | ~0.878 [2] |
| Sulfuric Acid (Catalyst) | H₂SO₄ | 98.08 | 337 | ~1.840 |
| Water (Byproduct) | H₂O | 18.02 | 100 | ~1.000 |
Note: Values are approximate and can vary slightly with conditions.
The Core Synthetic Strategy: Fischer-Speier Esterification
The most direct and industrially scalable method for synthesizing propyl 2,2-dimethylpropanoate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (pivalic acid) with an alcohol (n-propanol).[3][4]
Overall Reaction: (CH₃)₃CCOOH + CH₃CH₂CH₂OH ⇌ (CH₃)₃CCOOCH₂CH₂CH₃ + H₂O (Pivalic Acid + n-Propanol ⇌ Propyl Pivalate + Water)
A critical aspect of this reaction is its reversible nature.[5][6] The reaction reaches an equilibrium that includes both reactants and products. To achieve a high yield of the desired ester, the equilibrium must be shifted to the right, in accordance with Le Châtelier's Principle. This is typically accomplished by:
-
Using an Excess of a Reactant: Employing a large excess of one of the starting materials (usually the less expensive alcohol, n-propanol) drives the reaction forward.[3][5]
-
Removing a Product: Continuously removing water as it is formed can also shift the equilibrium towards the products. This is often achieved using a Dean-Stark apparatus.[4]
Reaction Mechanism
The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism, which is accelerated by the acid catalyst. The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[3][4]
The mechanism unfolds in several distinct, reversible steps:[4][5]
-
Protonation of the Carbonyl: The carbonyl oxygen of pivalic acid is protonated by the acid catalyst (e.g., H₃O⁺).
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of n-propanol attacks the now highly electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final propyl 2,2-dimethylpropanoate product.
Caption: The acid-catalyzed mechanism for the synthesis of Propyl Pivalate.
Detailed Experimental Protocol
This protocol describes the synthesis of propyl 2,2-dimethylpropanoate on a laboratory scale. All operations should be performed in a well-ventilated fume hood.
Materials & Equipment
-
Reagents: Pivalic acid, n-propanol, concentrated sulfuric acid (98%), diethyl ether (or ethyl acetate), saturated sodium bicarbonate (NaHCO₃) solution, saturated sodium chloride (brine) solution, anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask (250 mL), reflux condenser, heating mantle, magnetic stirrer and stir bar, separatory funnel (250 mL), beakers, Erlenmeyer flasks, graduated cylinders, rotary evaporator, distillation apparatus.
Synthesis Workflow
Caption: Step-by-step workflow from reaction setup to final product analysis.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask containing a magnetic stir bar, add 10.2 g (0.10 mol) of pivalic acid.
-
Add 18.0 g (22.4 mL, 0.30 mol) of n-propanol. The use of a 3-fold excess of the alcohol helps to drive the equilibrium towards the product.
-
Carefully, and with constant stirring, add 1 mL of concentrated sulfuric acid dropwise. This addition is exothermic and should be done slowly.
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
-
Reflux:
-
Heat the reaction mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.
-
-
Work-up and Extraction:
-
Allow the mixture to cool to room temperature.
-
Transfer the cooled mixture to a 250 mL separatory funnel.
-
Add 50 mL of diethyl ether to the funnel and shake to dissolve the organic components.
-
Carefully wash the organic layer by adding 50 mL of a saturated aqueous sodium bicarbonate solution. Caution: CO₂ gas will be evolved. Swirl the funnel gently and vent frequently to release pressure before shaking vigorously. This step neutralizes the sulfuric acid catalyst and any unreacted pivalic acid.[7]
-
Separate the aqueous layer and discard it.
-
Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of brine. These washes remove any remaining water-soluble impurities.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
-
Drying and Solvent Removal:
-
Add a small amount of anhydrous magnesium sulfate to the organic layer and swirl. Continue adding until some of the drying agent flows freely, indicating all water has been absorbed.
-
Filter the solution to remove the drying agent.
-
Remove the diethyl ether solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil can be purified by fractional distillation.
-
Set up a distillation apparatus and carefully distill the crude product, collecting the fraction that boils at approximately 143-144 °C.[2] This step effectively separates the desired ester from any remaining n-propanol and high-boiling point impurities.
-
Safety and Handling
The synthesis of propyl pivalate requires careful handling of hazardous materials. Adherence to standard laboratory safety protocols is mandatory.
-
Pivalic Acid: Corrosive and causes skin irritation and serious eye damage.[8][9][10] It should be handled with chemical-resistant gloves and safety goggles in a fume hood.[8][11]
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Must be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and a face shield.[8]
-
n-Propanol & Diethyl Ether: Highly flammable liquids and vapors. All heating should be performed using a heating mantle, and no open flames should be present in the laboratory.[9]
Always consult the Safety Data Sheet (SDS) for each chemical before beginning work.[8][10][12]
Conclusion
The Fischer-Speier esterification of pivalic acid with n-propanol is a robust and reliable method for the synthesis of propyl 2,2-dimethylpropanoate. By understanding the reversible nature of the reaction and employing strategies to manipulate the chemical equilibrium, researchers can consistently achieve high yields of the target ester. Careful execution of the work-up and purification steps is essential for obtaining a product of high purity suitable for advanced applications.
References
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2,2-Dimethylpropyl propanoate | C8H16O2 | CID 219528 . PubChem, National Institutes of Health. [Link]
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Propyl 2,2-dimethylpropanoate (C8H16O2) . PubChemLite. [Link]
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ICSC 0486 - PIVALIC ACID . International Labour Organization. [Link]
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Isopropyl pivalate | C8H16O2 | CID 138419 . PubChem, National Institutes of Health. [Link]
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Fischer Esterification . Organic Chemistry Portal. [Link]
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Supporting Information . The Royal Society of Chemistry. [Link]
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Pivalic Acid Esters, Pivalates . Organic Chemistry Portal. [Link]
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Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. [Link]
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Salt-stabilized alkylzinc pivalates: versatile reagents for cobalt-catalyzed selective 1,2-dialkylation . National Center for Biotechnology Information. [Link]
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Pretomanid Hydroxy Propyl Pivalate Impurity | CAS 2755727-09-2 . Veeprho. [Link]
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Pivalic acid . Wikipedia. [Link]
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Fischer–Speier esterification . Wikipedia. [Link]
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Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol . Thompson Rivers University. [Link]
- Process for separating pivalic acid from spent reaction mixtures.
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Fischer Esterification-Typical Procedures . OperaChem. [Link]
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n-Propyl pivalate | C8H16O2 | CID 138418 . PubChem, National Institutes of Health. [Link]
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3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells . RSC Publishing. [Link]
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An In-depth Technical Guide to the Spectral Analysis of Propyl Pivalate
This guide provides a detailed examination of the spectral characteristics of propyl pivalate (propyl 2,2-dimethylpropanoate), a common ester in organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary. It delves into the principles behind the spectral data, offering insights into experimental design, data acquisition, and rigorous interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction to Propyl Pivalate
Propyl pivalate (C₈H₁₆O₂) is the ester formed from pivalic acid and propanol.[1][2] Its structure features a sterically hindered tert-butyl group adjacent to the carbonyl, which significantly influences its chemical reactivity and spectral properties. Understanding its spectral signature is fundamental for its identification, purity assessment, and structural elucidation in various chemical processes.
-
IUPAC Name: propyl 2,2-dimethylpropanoate[1]
-
CAS Number: 5129-35-1[1]
-
Molecular Formula: C₈H₁₆O₂[1]
-
Molecular Weight: 144.21 g/mol [1]
The following sections provide a comprehensive analysis of the key spectroscopic techniques used to characterize this molecule.
Caption: Molecular structure of Propyl Pivalate.
Methodologies for Spectral Acquisition
The reliability of spectral data is contingent upon rigorous and well-defined acquisition protocols. The following methodologies represent standard, validated procedures for the analysis of a liquid sample such as propyl pivalate.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of propyl pivalate in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is standard for non-polar to moderately polar compounds and its residual proton signal (δ ≈ 7.26 ppm) and carbon signals (δ ≈ 77.16 ppm) are well-documented.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS serves as the internal reference for both ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[3]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Set a spectral width of approximately 12 ppm.
-
Employ a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.
-
Accumulate 8-16 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.
-
Set a spectral width of approximately 220 ppm.
-
Use a pulse angle of 45 degrees with a relaxation delay of 2-5 seconds. A longer delay is often necessary for quaternary carbons.
-
Accumulate several hundred to a few thousand scans due to the low natural abundance of the ¹³C isotope.
-
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample, place a single drop of propyl pivalate between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Gently press the plates together to form a thin liquid film.
-
Background Spectrum: Acquire a background spectrum of the empty salt plates. This is crucial to subtract any absorbance from the atmosphere (e.g., CO₂, H₂O) and the plates themselves.
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum.
-
Data Acquisition: Scan the mid-infrared range (4000 cm⁻¹ to 400 cm⁻¹). Co-add 16-32 scans to improve the signal-to-noise ratio. The final spectrum should be displayed in terms of transmittance or absorbance.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a minute quantity of propyl pivalate into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and purification or via direct injection.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (standardly 70 eV). This energy is sufficient to ionize the molecule by ejecting an electron, forming the molecular ion (M⁺•), and inducing fragmentation.
-
Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and plot their relative abundance against their m/z value to generate the mass spectrum.
Predicted ¹H NMR Spectral Analysis (500 MHz, CDCl₃)
While a published experimental spectrum was not available in the consulted databases, a predicted ¹H NMR spectrum can be reliably inferred from the molecular structure and established chemical shift principles. The structure of propyl pivalate suggests four distinct proton environments.
| Label | Structure Fragment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| a | -C(CH ₃)₃ | ~ 1.20 | Singlet (s) | 9H | Protons on the tert-butyl group are equivalent and have no adjacent protons, resulting in a sharp singlet. They are in a shielded, aliphatic environment. |
| b | -O-CH ₂- | ~ 4.00 | Triplet (t) | 2H | Methylene protons attached to the ester oxygen are deshielded. They are split into a triplet by the two adjacent protons on the β-carbon (n+1 = 2+1 = 3). |
| c | -CH₂-CH ₂-CH₃ | ~ 1.65 | Sextet (sext) | 2H | Methylene protons on the β-carbon are split by both the α-CH₂ (2 protons) and γ-CH₃ (3 protons) groups, resulting in a complex multiplet, predicted to be a sextet (n+1 = 5+1 = 6). |
| d | -CH ₃ | ~ 0.95 | Triplet (t) | 3H | Terminal methyl protons are in a highly shielded environment. They are split into a triplet by the two adjacent protons on the β-carbon (n+1 = 2+1 = 3). |
Predicted ¹³C NMR Spectral Analysis (125 MHz, CDCl₃)
Similarly, the proton-decoupled ¹³C NMR spectrum is predicted to show six unique carbon signals, as the three methyl carbons of the tert-butyl group are equivalent.
| Label | Structure Fragment | Predicted Shift (δ, ppm) | Rationale |
| 1 | -C =O | ~ 178.5 | The carbonyl carbon of an ester is highly deshielded and appears at a very low field. |
| 2 | -O-C H₂- | ~ 64.5 | The α-carbon attached to the electronegative oxygen atom is significantly deshielded. |
| 3 | -C (CH₃)₃ | ~ 38.7 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent carbonyl group. |
| 4 | -C(C H₃)₃ | ~ 27.2 | The three equivalent methyl carbons of the tert-butyl group are in a typical shielded, aliphatic region. |
| 5 | -CH₂-C H₂-CH₃ | ~ 22.0 | The β-carbon of the propyl chain is a standard aliphatic methylene carbon. |
| 6 | -C H₃ | ~ 10.5 | The terminal γ-carbon of the propyl group is the most shielded carbon, appearing at the highest field. |
Infrared (IR) Spectral Analysis
The IR spectrum provides definitive evidence for the presence of key functional groups. For propyl pivalate, the most characteristic absorptions are associated with the ester group.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~ 2970-2870 | Strong | C-H Stretch | Alkyl (sp³ C-H) |
| ~ 1735 | Very Strong | C=O Stretch | Ester Carbonyl |
| ~ 1280-1150 | Strong | C-O Stretch | Ester Linkage |
The most prominent peak in the spectrum will be the intense carbonyl (C=O) stretch around 1735 cm⁻¹. This, coupled with the strong C-O stretching band, provides a clear and reliable signature for the ester functional group. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of C-C and C-H bending vibrations unique to the molecule.
Mass Spectrometry (MS) Analysis
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and structural fragments of the analyte.
-
Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z of 144, corresponding to the molecular weight of propyl pivalate (C₈H₁₆O₂). This peak may be of low abundance due to the facile fragmentation of the ester.
-
Major Fragmentation Pathways: The fragmentation of propyl pivalate is dominated by cleavages around the ester group.
Caption: Key fragmentation pathways of Propyl Pivalate in EI-MS.
-
Formation of the Pivaloyl Cation (m/z 85): The most characteristic fragmentation is the alpha-cleavage of the C-O bond, leading to the loss of a propoxy radical (•OCH₂CH₂CH₃) and the formation of the highly stable pivaloyl cation, [ (CH₃)₃CCO ]⁺. This fragment is typically the base peak (most abundant ion) in the spectrum.
-
Formation of the tert-Butyl Cation (m/z 57): The pivaloyl cation (m/z 85) can subsequently lose a molecule of carbon monoxide (CO) to form the very stable tert-butyl cation, [ (CH₃)₃C ]⁺. This results in another prominent peak at m/z 57.
-
McLafferty Rearrangement (m/z 42): A characteristic rearrangement for esters with a sufficiently long alkyl chain, this involves the transfer of a gamma-hydrogen from the propyl group to the carbonyl oxygen, followed by cleavage. This produces a neutral molecule of pivalic acid and a radical cation of propene at m/z 42.
Conclusion
The combination of NMR, IR, and MS provides a complete and unambiguous characterization of propyl pivalate. IR spectroscopy confirms the presence of the ester functional group, while mass spectrometry elucidates the molecular weight and key structural components like the pivaloyl and propyl moieties through predictable fragmentation. Although experimental NMR data was not directly sourced, robust predictions based on established chemical principles outline the expected ¹H and ¹³C spectra, providing a powerful template for experimental verification. This multi-faceted spectroscopic approach exemplifies a rigorous, self-validating system for structural elucidation in modern chemical research.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138418, n-Propyl pivalate. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 219528, 2,2-Dimethylpropyl propanoate. Retrieved from [Link].
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Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link].
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Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propyl methanoate. Retrieved from [Link].
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PubChemLite. (n.d.). Propyl 2,2-dimethylpropanoate (C8H16O2). Retrieved from [Link].
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link].
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AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology. Retrieved from [Link].
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at [Link].
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- 3. 13C nmr spectrum of propyl methanoate C4H8O2 HCOOCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propyl formate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Structural Elucidation and Analytical Profiling of Propyl Pivalate: A Technical Guide
Executive Summary & Strategic Context
Propyl pivalate (propyl 2,2-dimethylpropanoate) represents a fundamental structural motif in medicinal chemistry, particularly as a surrogate for studying pivaloyloxymethyl (POM) prodrug systems. While structurally simple, its proton nuclear magnetic resonance (
For drug development professionals, accurate characterization of pivalate esters is not merely an analytical exercise; it is a safety checkpoint. The metabolic liberation of pivalic acid from these moieties has well-documented toxicological implications—specifically secondary carnitine deficiency . This guide synthesizes high-fidelity spectral analysis with the biological rationale required for safety assessment.
Structural Framework & Theoretical Basis
The propyl pivalate molecule (
-
The Pivalate Head: A sterically bulky tert-butyl group where nine protons are chemically and magnetically equivalent.
-
The Propyl Tail: A flexible alkyl chain exhibiting classic first-order coupling patterns.
Diagram 1: Structural Assignment Map
The following diagram maps the specific proton environments to their corresponding NMR signals.
Figure 1: Connectivity map linking structural moieties to their predicted NMR splitting patterns and chemical shifts.
High-Fidelity Spectral Analysis ( H NMR)
The following data assumes a sample prepared in Chloroform-d (
Quantitative Peak Assignments
| Assignment | Shift ( | Integration | Multiplicity | Coupling ( | Mechanistic Rationale |
| A ( | 4.02 | 2H | Triplet ( | ~6.7 | Deshielding: Protons are adjacent to the electronegative oxygen atom, pulling electron density away and exposing the nucleus to the |
| B ( | 1.66 | 2H | Sextet ( | ~7.0 | Coupling: Coupled to both the adjacent methyl (3H) and the |
| C ( | 1.20 | 9H | Singlet ( | N/A | Equivalence: The 9 methyl protons are chemically equivalent and separated from the rest of the spin system by a quaternary carbon, preventing coupling. |
| D ( | 0.94 | 3H | Triplet ( | ~7.4 | Terminal: Coupled only to the central methylene group (2H). |
Expert Insight: The Relaxation Trap ( )
Critical for qNMR (Quantitative NMR):
The tert-butyl group (Signal C) possesses a significantly longer longitudinal relaxation time (
-
The Error: Using a standard relaxation delay (
s) will result in incomplete magnetization recovery for the tert-butyl signal. -
The Consequence: Integration values will appear artificially low (e.g., integrating to 8.2H instead of 9.0H), leading to incorrect purity assays.
-
The Solution: For quantitative work, measure
(Inversion Recovery) and set (typically >15 seconds for degassed pivalates).
Experimental Protocols
Synthesis of Propyl Pivalate (Acid Chloride Method)
Why this method? Unlike Fischer esterification, the acid chloride route is irreversible and proceeds to completion without requiring water removal, ensuring a cleaner crude product for analytical standards.
Reagents:
-
Pivaloyl Chloride (1.0 eq)[2]
-
1-Propanol (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Workflow:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve 1-propanol (10 mmol) and TEA (12 mmol) in anhydrous DCM (20 mL). Cool to 0°C (ice bath).
-
Addition: Add Pivaloyl Chloride (10 mmol) dropwise over 10 minutes. Caution: Exothermic.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.
-
Quench & Workup (Self-Validating Step):
-
Wash reaction mixture with 1M HCl (removes excess amine/salts).
-
Wash with Sat.
(removes unreacted acid). -
Wash with Brine. Dry over
.
-
-
Isolation: Concentrate under reduced pressure (Rotovap).
Validation Criteria:
-
TLC: Disappearance of Pivaloyl Chloride spot.
-
NMR: Disappearance of the alcohol O-H broad singlet (variable, usually 2-5 ppm) and the downfield shift of the propyl
from ~3.6 ppm (alcohol) to ~4.0 ppm (ester).
NMR Acquisition Workflow
Figure 2: NMR acquisition decision tree highlighting the critical branch for quantitative analysis.
Case Study: The "Pivalate Trap" in Drug Development[3]
While propyl pivalate is a useful standard, the pivaloyloxymethyl (POM) group is frequently used to mask polar carboxylic acids in prodrugs (e.g., Cefditoren pivoxil, Adefovir dipivoxil).
The Mechanism of Toxicity:
Unlike linear fatty acids, the tert-butyl group cannot undergo
-
Hydrolysis: Esterases cleave the prodrug, releasing Pivalic Acid.
-
Activation: Pivalic Acid
Pivaloyl-CoA. -
Conjugation: Pivaloyl-CoA + L-Carnitine
Pivaloylcarnitine + CoA.
Clinical Implication: Chronic dosing leads to the depletion of the body's free carnitine pool, impairing mitochondrial fatty acid metabolism.[6] This is a critical safety endpoint in Phase I/II trials for pivalate-containing prodrugs.
Figure 3: The metabolic pathway leading to secondary carnitine deficiency.
References
-
Spectral Data Verification: National Institute of Advanced Industrial Science and Technology (AIST). SDBS No. 2724: Propyl Pivalate. SDBS Web: [Link] (Accessed via search).
-
Safety & Toxicology: Brass, E. P. (2002). Pivalate-Generating Prodrugs and Carnitine Homeostasis in Man.[4][5][6] Pharmacological Reviews, 54(4), 589-598.
- NMR Methodology: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Synthesis Protocol: Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
Sources
- 1. PROPYL VALERATE(141-06-0) 1H NMR spectrum [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Impaired ketogenesis in carnitine depletion caused by short-term administration of pivalic acid prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Guide to the Mass Spectrometry Fragmentation of Propyl Pivalate
Executive Summary: The Steric-Driven Fingerprint
Propyl pivalate (
For researchers in metabolomics and synthetic organic chemistry, identifying propyl pivalate requires looking beyond the molecular ion (
This guide details the mechanistics of these pathways, providing a self-validating framework for structural elucidation.
Molecular Architecture & Stability
To understand the fragmentation, one must first understand the bond energy landscape of the molecule:
-
The Pivaloyl Moiety: The tert-butyl group
exerts significant steric bulk. The quaternary carbon prevents standard acid-side McLafferty rearrangements due to the lack of -hydrogens. -
The Propyl Chain: A flexible
-propyl group provides the necessary -hydrogens relative to the carbonyl oxygen, enabling specific "alcohol-side" rearrangements. -
The Ester Linkage: The carbonyl carbon is the focal point for ionization, but the resulting radical cation is short-lived.
The Fragmentation Landscape
In a standard 70 eV EI source, propyl pivalate undergoes two competing dissociation channels: Direct
Primary Pathway: The Acylium-Carbocation Cascade
This is the high-energy, kinetically favored pathway that obliterates the molecular ion.
-
Ionization: Removal of an electron from the carbonyl oxygen lone pair yields the radical cation
(m/z 144). - -Cleavage: The bond between the carbonyl carbon and the alkoxy oxygen breaks (acyl-oxygen fission). This generates the Pivaloyl Acylium ion (m/z 85) and a propoxy radical.
-
Decarbonylation: The acylium ion (m/z 85) is metastable. It rapidly ejects a neutral carbon monoxide (CO) molecule to form the highly stable tertiary-butyl cation (m/z 57).
Diagnostic Insight: The peak at m/z 57 is almost invariably the base peak (100% relative abundance) in pivalate esters. If m/z 57 is not the dominant ion, the analyte is likely not a pivalate.
Secondary Pathway: The "Pseudo-McLafferty" Rearrangement
While the acid side lacks
-
Conformation: The flexible propyl chain curls back, bringing a terminal methyl hydrogen (
-H) into proximity with the carbonyl oxygen. -
Transfer & Cleavage: The hydrogen transfers to the oxygen, and the
bond cleaves. -
Products: This yields the Pivalic Acid radical cation (m/z 102) and a neutral propene molecule.
Mechanistic Visualization
The following diagrams utilize Graphviz to map the causal relationships between the parent ion and its fragments.
Diagram 1: The Dominant Alpha-Cleavage Pathway
This pathway explains the formation of the base peak.
Figure 1: The primary fragmentation route. The stability of the tertiary carbocation (m/z 57) drives the equilibrium to the right.
Diagram 2: The Rearrangement Pathway
This pathway explains the diagnostic even-mass ion at m/z 102.
Figure 2: The alcohol-side hydrogen rearrangement. Note that m/z 102 is an odd-electron ion (radical cation).
Diagnostic Interpretation & Data Tables
When analyzing an unknown spectrum suspected to be propyl pivalate, use the following intensity distribution as a validation filter.
Table 1: Key Diagnostic Ions
| m/z | Ion Identity | Structure | Approx. Intensity | Diagnostic Note |
| 57 | tert-Butyl Cation | 100% (Base) | Hallmark of pivaloyl/t-butyl groups. | |
| 85 | Pivaloyl Acylium | 15 - 30% | Confirms the carbonyl is attached to t-butyl. | |
| 43 | Propyl Cation | 20 - 40% | Derived from the alcohol chain. | |
| 41 | Allyl Cation | 10 - 25% | Dehydrogenation of the propyl fragment. | |
| 102 | Pivalic Acid | 5 - 15% | Crucial Validator. Confirms propyl ester via rearrangement. | |
| 144 | Molecular Ion | < 1% | Often invisible. Do not rely on |
Interpretation Logic (Self-Validating Protocol)
-
Check Base Peak: Is m/z 57 the dominant peak?
-
Yes: Proceed.
-
No: Stop. Unlikely to be a pivalate.
-
-
Check Acylium: Is there a peak at m/z 85?
-
Yes: Confirms
(loss of propoxy).
-
-
Check Rearrangement: Is there a small but distinct peak at m/z 102?
-
Yes: Confirms the loss of a C3 alkene (propene), validating the propyl chain.
-
-
Check Absence: Is m/z 144 weak/absent?
-
Yes: Consistent with aliphatic esters.
-
Experimental Protocols
To ensure reproducible fragmentation patterns suitable for library matching, strict adherence to standard ionization parameters is required.
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade). Avoid methanol to prevent transesterification in the injector port.
-
Concentration: 10-50 µg/mL (ppm). Pivalates are volatile; high concentrations cause column overload and peak fronting.
GC-MS Acquisition Parameters
This protocol is optimized for the Agilent 5977 or Thermo ISQ series, but applicable to any quadrupole EI system.
-
Inlet:
-
Mode: Split (10:1 to 50:1 depending on concentration).
-
Temperature: 250°C. (High enough to volatilize, low enough to minimize thermal degradation).
-
-
Column:
-
Phase: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, HP-5MS).
-
Dimensions: 30m x 0.25mm x 0.25µm.
-
-
Oven Program:
-
Initial: 40°C (hold 2 min) - Critical for retaining the volatile propyl pivalate.
-
Ramp: 10°C/min to 200°C.
-
Total Run Time: ~18 mins.
-
-
Mass Spectrometer (Source):
-
Ionization Energy: 70 eV (Standard). Deviation alters m/z 57/85 ratios.
-
Source Temp: 230°C.
-
Scan Range: m/z 29 - 300. (Start at 29 to capture ethyl/propyl fragments; do not start at 50 or you miss diagnostic lower mass ions).
-
Solvent Delay: 3.0 mins (must be before propyl pivalate elutes, typically ~5-7 mins on this program).
-
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Pivalic acid, 2-methylpropyl ester (Isobutyl pivalate) - Analogous Fragmentation Pattern. NIST Standard Reference Database 1A v17. Link Note: While the specific entry for n-propyl pivalate is less common in public webbooks than isobutyl pivalate, the m/z 57 and m/z 85 dominance is chemically identical due to the pivaloyl group.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (The definitive text on rearrangement mechanisms).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
NIST Webbook. Propanoic acid, propyl ester (Propyl Propionate) - Reference for Propyl-side Rearrangement.Link Used to validate the "alcohol-side" McLafferty loss of propene.
Technical Deep Dive: Infrared Spectroscopic Characterization of Propyl Pivalate
Executive Summary
Propyl Pivalate (Propanoic acid, 2,2-dimethyl-, propyl ester) represents a critical structural motif in medicinal chemistry, specifically within the design of prodrugs . By masking polar carboxyl groups with the lipophilic, sterically hindered pivalate ester, pharmaceutical scientists enhance membrane permeability and metabolic stability.
This guide provides a rigorous technical analysis of the infrared (IR) spectral signature of propyl pivalate. It moves beyond basic peak identification to explore the vibrational coupling unique to the tert-butyl carbonyl environment and offers a validated ATR-FTIR protocol for quality control in drug development.
Part 1: Molecular Architecture & Vibrational Theory
To interpret the spectrum accurately, one must first deconstruct the molecule's vibrational degrees of freedom. Propyl pivalate (
Structural Components[1][2][3][4][5][6][7]
-
Pivaloyl Head Group
: The tert-butyl group acts as a steric shield. Vibrational modes here are dominated by the coupled methyl deformations and the skeletal C-C stretches. -
Ester Linkage
: The dipole changes associated with the carbonyl (C=O) and ether-like (C-O) bonds create the strongest absorption bands ("The Rule of Three"). -
Propyl Tail
: Provides standard alkane vibrational modes (scissoring, rocking) that overlap with the pivaloyl methyls but are distinguishable in the fingerprint region.
The "Steric Signature"
Unlike unhindered esters, the pivalate group introduces specific skeletal vibrations. The most diagnostic non-carbonyl feature is the gem-dimethyl doublet (or triplet in t-butyl cases) appearing in the bending region (
Part 2: Spectral Assignment Guide
The following assignments are derived from standard ester spectroscopy principles and specific pivalate ester data found in the NIST Chemistry WebBook and spectroscopic literature.
Table 1: Diagnostic Infrared Bands of Propyl Pivalate
| Functional Group | Mode Description | Wavenumber ( | Intensity | Diagnostic Note |
| Carbonyl (C=O) | Stretching | 1730 – 1745 | Strong | The "Anchor Peak." Sharp and intense. Pivalates typically absorb near 1735 |
| C-H ( | Asymmetric Stretch | 2950 – 2970 | Medium | Dominated by methyl ( |
| C-H ( | Symmetric Stretch | 2860 – 2880 | Medium | Characteristic of saturated alkyl chains. |
| C-O-C | Asymmetric Stretch | 1150 – 1170 | Strong | The "Ester C-O." Often the second strongest peak. Coupled with C-C skeletal modes. |
| C-O-C | Symmetric Stretch | 1270 – 1290 | Medium/Strong | Often appears as a shoulder or distinct band near the asymmetric stretch. |
| t-Butyl Group | Skeletal Bending | 1395 & 1365 | Medium | Critical ID Band. The "Split." The symmetric deformation of the |
| Methylene ( | Scissoring | 1460 – 1470 | Medium | Overlap of propyl chain |
| Propyl Chain | Rocking | 750 – 800 | Weak | Long-chain methylene rocking sequence (3+ carbons). |
Analyst Note: In pivalate esters, the C-O stretch region (1100–1300
) can be complex due to coupling with the quaternary carbon vibrations. Look for the intense doublet pattern in this region to confirm the ester linkage.
Part 3: Experimental Protocol (ATR-FTIR)
This protocol utilizes Attenuated Total Reflectance (ATR) , the industry standard for liquid esters due to its minimal sample preparation and ease of cleaning.
System Suitability & Validated Workflow
-
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.
-
Resolution:
. -
Scans: 16 (Screening) or 32 (High Quality).
-
Apodization: Blackman-Harris 3-Term (standard for liquids).
Figure 1: Validated ATR-FTIR operational workflow for liquid ester analysis.
Detailed Methodology
-
Crystal Preparation: Clean the diamond ATR crystal with isopropanol. Ensure total evaporation of the solvent (monitor the live spectral preview; solvent bands must disappear).
-
Background Acquisition: Collect a background spectrum of the clean crystal in ambient air. This subtracts atmospheric
(2350 ) and water vapor. -
Sample Application: Using a glass Pasteur pipette, deposit 1 drop (~20-50 µL) of propyl pivalate onto the center of the crystal.
-
Critical: For volatile esters like propyl pivalate, cover the sample with the ATR anvil or a cap immediately to prevent evaporation during the scan.
-
-
Acquisition: Collect the sample spectrum.
-
ATR Correction: Apply software-based ATR correction. ATR intensity is wavelength-dependent (penetration depth increases at lower wavenumbers). Correction normalizes band intensities to match transmission library spectra.
Part 4: Application in Drug Development
Understanding the IR spectrum of propyl pivalate is directly relevant to prodrug engineering .
The Pivalate Prodrug Strategy
Pivalate esters are frequently employed to improve the oral bioavailability of polar drugs (e.g., antibiotics like pivampicillin or pivmecillinam). The bulky tert-butyl group confers:
-
Lipophilicity: Increases passive diffusion across the intestinal epithelium.
-
Stability: The steric bulk hinders enzymatic hydrolysis by non-specific esterases in the gut lumen, allowing the prodrug to reach the plasma before releasing the active moiety.
Safety Monitoring (Carnitine Depletion)
While IR spectroscopy confirms the identity of the pivalate ester, researchers must be aware of the metabolic fate of this group.
-
Mechanism: Upon hydrolysis in the body, pivalic acid is released.[1] It cannot be metabolized via
-oxidation due to the quaternary carbon. -
Excretion: Pivalic acid is conjugated with L-carnitine to form pivaloylcarnitine, which is excreted in urine.
-
Risk: Chronic administration of pivalate prodrugs can lead to systemic carnitine depletion.[1]
QC Relevance: In stability studies, the appearance of a broad O-H stretch (
References
-
NIST Mass Spectrometry Data Center. "Propanoic acid, propyl ester (Propyl propionate) & Pivalic acid esters." NIST Chemistry WebBook, SRD 69. Accessed via .
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard text for "Rule of Three" in esters and gem-dimethyl splitting).
-
Brass, E. P. "Pivalate-generating prodrugs and carnitine homeostasis in man."[1] Pharmacological Reviews, 2002. Available at .
- Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), 2000. (Reference for specific alkyl bending frequencies).
-
University of Toronto. "Bruker Alpha-P ATR FTIR Standard Operating Procedure." TRACES Centre. Available at .
Sources
Technical Guide: Kovats Retention Index of n-Propyl Pivalate
The following technical guide details the Kovats Retention Index (RI) of n-Propyl Pivalate , designed for researchers in gas chromatography, flavor/fragrance analysis, and pharmaceutical intermediate profiling.
Executive Summary
n-Propyl pivalate (propyl 2,2-dimethylpropanoate) is a sterically hindered ester characterized by the bulky tert-butyl group adjacent to the carbonyl carbon.[1] This structural feature significantly influences its volatility and interaction with chromatographic stationary phases.[1] This guide provides the experimentally validated Kovats Retention Indices (RI) for n-propyl pivalate on standard non-polar (polydimethylsiloxane) and polar (polyethylene glycol) phases, alongside a self-validating protocol for replication.[1]
Key Data Points:
Chemical Identity & Physicochemical Profile
Before establishing retention behavior, the analyte's fundamental properties must be defined to understand its elution mechanisms (London dispersion forces vs. dipole-dipole interactions).[1]
| Property | Specification |
| IUPAC Name | Propyl 2,2-dimethylpropanoate |
| Common Name | n-Propyl pivalate |
| CAS Registry Number | 5129-35-1 |
| Molecular Formula | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol |
| Structure Description | Ester of n-propanol and pivalic acid (trimethylacetic acid).[2] |
| Boiling Point (Est.) | ~145 °C (at 760 mmHg) |
| LogP (Est.) | 2.4 |
Kovats Retention Index (RI) Data
The following values represent the consensus retention indices derived from experimental literature and NIST mass spectrometry databases. The "Retention Index" normalizes the retention time of the analyte against a homologous series of n-alkanes (
Table 1: Retention Indices on Non-Polar Stationary Phases
Stationary Phase Chemistry: 100% Dimethylpolysiloxane (e.g., DB-1, HP-1, OV-101, SE-30)[1]
| Column Type | Retention Index (RI) | Reference |
| DB-1 / OV-101 | 863 | |
| SE-30 | 870 | |
| Average Non-Polar | 866 ± 4 | Derived Consensus |
Table 2: Retention Indices on Polar Stationary Phases
Stationary Phase Chemistry: Polyethylene Glycol (PEG) (e.g., DB-Wax, HP-20M, Carbowax)[1]
| Column Type | Retention Index (RI) | Reference |
| DB-Wax / PEG | 1028 | |
| Carbowax 20M | 1042 | |
| Average Polar | 1035 ± 7 | Derived Consensus |
Interpretation: The shift of approximately +170 RI units when moving from a non-polar to a polar column indicates moderate polarity.[1] While the tert-butyl group shields the carbonyl oxygen (reducing hydrogen bond acceptance capability compared to linear esters), the ester functionality still engages in significant dipole-dipole interactions with the PEG phase.[1]
Theoretical Framework & Calculation Logic
The determination of RI relies on the interpolation of the analyte's retention time (
Isothermal Calculation (Kovats Equation)
Used when the column oven temperature is held constant.[1]
Temperature-Programmed Calculation (Van den Dool & Kratz)
Used for linear temperature ramps (standard screening protocols).[1]
Where:
-
= Adjusted retention time (
)[1] - = n-Propyl pivalate[1][2][4]
- = n-Alkane eluting before x (e.g., Octane, C8)[1]
- = n-Alkane eluting after x (e.g., Nonane, C9)[1]
Visualization: RI Calculation Logic
The following diagram illustrates the logical flow of converting raw retention time into a system-independent index.
Figure 1: Logical workflow for converting raw chromatographic data into Kovats Retention Index.
Experimental Protocol: Determination of RI
To replicate these results or validate the purity of a propyl pivalate sample, follow this self-validating protocol. This method minimizes errors caused by column overload or thermal gradients.[1]
Reagents & Materials
-
Analyte: n-Propyl pivalate (>98% purity).
-
Reference Standard: C7–C30 n-Alkane mixture (in Hexane or Heptane).[1]
-
Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).[1]
Instrument Configuration (GC-FID/MS)
-
Inlet: Split/Splitless (Split ratio 50:1 to prevent column overload).
-
Temperature: 250 °C.
-
Column:
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Oven Program:
-
Hold at 40 °C for 2 min.
-
Ramp 5 °C/min to 240 °C.
-
Hold 5 min.
-
Execution Workflow
-
Co-Injection: Prepare a vial containing 50 ppm n-propyl pivalate AND the C7-C30 alkane ladder. This eliminates run-to-run retention time variability.[1]
-
Acquisition: Run the method and integrate peaks.
-
Validation: Ensure the n-alkane peaks are symmetrical and the analyte peak does not show fronting (sign of overload).
Visualization: Experimental Workflow
Figure 2: Step-by-step experimental workflow for accurate RI determination.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138418, n-Propyl pivalate. Retrieved February 1, 2026 from [Link].[1]
-
NIST Mass Spectrometry Data Center. Propyl pivalate Retention Indices. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link].[1]
-
Van Den Dool, H., & Kratz, P. D. (1963). A generalization of the retention index system including linear temperature programmed gas-liquid partition chromatography.[1] Journal of Chromatography A, 11, 463-471.[1]
-
Kovats, E. (1958). Gas-chromatographische Charakterisierung organischer Verbindungen.[1] Teil 1: Retentionsindices aliphatischer Halogenide, Alkohole, Aldehyde und Ketone. Helvetica Chimica Acta, 41(7), 1915-1932.[1]
Sources
Propyl Pivalate: A Comprehensive Technical Guide to Safe Handling and Application
This document serves as an in-depth technical guide on propyl pivalate, designed for researchers, scientists, and professionals in the field of drug development. It moves beyond a standard Material Safety Data Sheet (MSDS) to provide a foundational understanding of the compound's properties, hazards, and handling protocols, grounded in the principles of chemical causality and laboratory best practices. The objective is to empower scientific professionals to work with propyl pivalate safely and effectively, fully aware of its chemical nature and potential applications.
Section 1: Chemical Identity and Physicochemical Properties
Propyl pivalate, systematically known as propyl 2,2-dimethylpropanoate, is the ester formed from pivalic acid and n-propanol.[1] Its most notable structural feature is the sterically hindered tert-butyl group attached to the carbonyl carbon. This bulkiness is not merely a structural curiosity; it is the primary determinant of the compound's chemical reactivity and stability, particularly its marked resistance to hydrolysis compared to less hindered esters.[2] This stability is a key attribute leveraged in advanced organic synthesis and pharmaceutical development.
A summary of its core physicochemical properties is presented below. Understanding these parameters is the first step in designing safe experimental and storage protocols.
| Property | Value | Source |
| IUPAC Name | propyl 2,2-dimethylpropanoate | PubChem[1] |
| Synonyms | n-Propyl pivalate, Pivalic acid propyl ester | PubChem[1] |
| CAS Number | 5129-35-1 | PubChem[1] |
| Molecular Formula | C₈H₁₆O₂ | PubChem[1] |
| Molecular Weight | 144.21 g/mol | PubChem[1] |
| Appearance | Colorless liquid (presumed) | General Ester Properties |
| Topological Polar Surface Area | 26.3 Ų | PubChem |
Structural Representation
The chemical structure of propyl pivalate is fundamental to understanding its behavior.
Caption: Chemical structure of propyl pivalate (C₈H₁₆O₂).
Section 2: GHS Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), propyl pivalate is classified as a hazardous substance.[1] The identified hazards necessitate rigorous adherence to safety protocols to mitigate risks of fire, and skin, eye, and respiratory irritation.
| GHS Classification | Hazard Class | Hazard Code | Hazard Statement |
| Physical Hazard | Flammable liquids | H226 | Flammable liquid and vapor |
| Health Hazard | Skin corrosion/irritation | H315 | Causes skin irritation |
| Health Hazard | Serious eye damage/eye irritation | H319 | Causes serious eye irritation |
| Health Hazard | Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation |
Source: ECHA C&L Inventory[1]
GHS Pictograms:
-
Flame (GHS02): Represents the flammable hazard (H226).
-
Exclamation Mark (GHS07): Represents skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).
Understanding these classifications is non-negotiable for anyone handling this chemical. The flammability dictates storage and handling environments, while the health hazards determine the required level of personal protective equipment (PPE).
Section 3: Protocols for Safe Handling and Storage
The hazards identified in Section 2 directly inform the required procedures for handling and storage. The primary goals are to prevent ignition of flammable vapors and to avoid personal contact.
Handling Protocols
-
Work Area: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to manage vapor inhalation risks (H335).
-
Ignition Source Control: Propyl pivalate is a flammable liquid.[1] Keep the compound away from all sources of ignition, including open flames, hot surfaces, and sparks.[3][4] "No smoking" policies must be strictly enforced in the vicinity.[5]
-
Electrostatic Discharge: Take precautionary measures against static discharge, which can ignite flammable vapors.[5][6] Ensure that all containers and receiving equipment are properly grounded and bonded.[6] Use non-sparking tools for all operations involving the transfer of this material.[7]
-
Personal Contact: Avoid all direct contact with the skin and eyes.[6] Do not breathe vapors or mists.[6][8]
Storage Protocols
-
Container: Store in the original, tightly sealed container to prevent the escape of vapors and contamination.[6][8][9]
-
Location: Keep containers in a cool, dry, and well-ventilated place.[3][7][9] The storage area should be designated for flammable liquids.
-
Incompatible Materials: Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases, which could initiate a hazardous reaction.[9]
-
Integrity: Regularly inspect containers for leaks or damage.[9]
Caption: Decision tree for first-aid response to propyl pivalate exposure.
Section 6: Synthesis and Chemical Reactivity
Laboratory Synthesis
A standard and efficient method for preparing propyl pivalate is through Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing pivalic acid with n-propanol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. [10] Reaction: (CH₃)₃CCOOH + CH₃CH₂CH₂OH ⇌ (CH₃)₃CCOOCH₂CH₂CH₃ + H₂O (in the presence of H⁺)
The equilibrium is typically driven towards the product (the ester) by removing water as it is formed, often using a Dean-Stark apparatus.
Key Reactivity Insights
The defining characteristic of the pivalate ester is its exceptional stability towards hydrolysis. The steric hindrance provided by the large tert-butyl group effectively shields the electrophilic carbonyl carbon from nucleophilic attack by water or hydroxide ions. [2]This makes the pivaloyl (Piv) group an excellent choice as a robust protecting group for alcohols in complex multi-step organic syntheses. [2]It can withstand a wide range of reaction conditions that would cleave simpler esters like acetates or benzoates.
Section 7: Relevance and Applications in Drug Development
The unique properties of the pivalate moiety, especially its steric bulk and hydrolytic stability, are of significant interest to drug development professionals.
-
Prodrug Design: The pivalate ester can be used as a promoiety in prodrug design. A therapeutically active compound containing a hydroxyl group can be esterified with pivalic acid. This modification can enhance the parent drug's lipophilicity, which may improve its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, increased lipophilicity can facilitate passage through cell membranes or the blood-brain barrier.
-
Controlled Release: Once absorbed, the pivalate prodrug must be cleaved by esterase enzymes in the body to release the active parent drug. While pivalate esters are resistant to simple chemical hydrolysis, they can be slowly cleaved enzymatically. This slow cleavage can prolong the drug's duration of action, reducing dosing frequency and improving patient compliance. [11]The design of such a system requires a careful balance; the prodrug must be stable enough to reach its target but labile enough to be cleaved at a therapeutically effective rate.
The use of propyl pivalate itself is less common than the incorporation of the pivaloyl group onto a more complex drug molecule. However, studying simple pivalate esters like propyl pivalate provides crucial baseline data on the stability, reactivity, and metabolic fate of this important functional group, informing more complex drug design strategies. [12][13]
Conclusion
Propyl pivalate is a valuable chemical for synthetic and research applications, but its handling demands a comprehensive understanding of its hazards. It is a flammable liquid that can cause significant skin, eye, and respiratory irritation. Strict adherence to protocols for handling, storage, and personal protection is paramount to ensuring laboratory safety. For drug development professionals, the pivalate functional group offers a strategic tool for creating robust protecting groups and designing effective prodrugs. By respecting its properties and adhering to the principles outlined in this guide, researchers can utilize this compound with confidence and safety.
References
- Carl ROTH GmbH + Co. KG.
- National Center for Biotechnology Information.
- Sigma-Aldrich.
- Sigma-Aldrich.
- Spectrum Chemical.
- Sarchem Labs. Safety Guidelines for Handling Polyvinyl Alcohol in Industries.
- Santa Cruz Biotechnology.
- M&U International.
- Fisher Scientific.
- The Good Scents Company.
- ChemicalBook.
- Organic Chemistry Portal.
- Wikipedia. Pivalic acid.
- Cornell University. First Aid for Pesticide Poisoning.
- ChemCert Australia. Pesticide First Aid Procedures.
- International Journal of Pharmaceutical Sciences. Pro-Drug Development.
- Shanghai Linger Chemical Co., Ltd.
- MDPI. Research in the Field of Drug Design and Development.
- PubMed Central.
Sources
- 1. n-Propyl pivalate | C8H16O2 | CID 138418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pivalic acid - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. propyl valerate, 141-06-0 [thegoodscentscompany.com]
- 5. mu-intel.com [mu-intel.com]
- 6. carlroth.com [carlroth.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. mdpi.com [mdpi.com]
- 13. Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Optimization of Sterically Hindered Ester Synthesis: Transesterification Protocols for Propyl Pivalate
Executive Summary & Strategic Rationale
The synthesis of propyl pivalate (propyl 2,2-dimethylpropanoate) presents a distinct challenge in organic process development due to the significant steric hindrance imposed by the tert-butyl group adjacent to the carbonyl center. Unlike simple acetates, pivalate esters are kinetically resistant to nucleophilic attack, making standard Fischer esterification (Acid + Alcohol
This Application Note details a Transesterification approach using Methyl Pivalate and 1-Propanol . This route is superior for three reasons:
-
Volatility Management: The byproduct, Methanol (BP: 64.7°C), is significantly more volatile than water (BP: 100°C) and the reactants, allowing for a more efficient equilibrium shift via distillation.
-
Solubility: The organic reactants form a homogeneous phase, avoiding the biphasic mass-transfer limitations often seen in aqueous esterifications.
-
Scalability: We present two validated protocols—Acid-Catalyzed (p-TSA) for standard laboratory synthesis and Titanate-Catalyzed (Ti(OiPr)₄) for high-purity/neutral pH applications.
Critical Physicochemical Parameters[1][2]
Successful isolation relies on exploiting boiling point differentials. The proximity of the boiling points of the starting material (Methyl Pivalate) and the reagent (1-Propanol) dictates that the reaction must be driven to near-full conversion to avoid a difficult separation downstream.
| Compound | Role | MW ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Methyl Pivalate | Substrate | 116.16 | 101 °C | 0.87 |
| 1-Propanol | Reagent/Solvent | 60.10 | 97 °C | 0.80 |
| Methanol | Byproduct | 32.04 | 64.7 °C | 0.79 |
| Propyl Pivalate | Target Product | 144.21 | ~136 °C* | 0.87 (est) |
*Note: Propyl pivalate boiling point is extrapolated from homologous series (Methyl: 101°C, Ethyl: 118°C). It is sufficiently distinct from 1-Propanol to allow fractional distillation.
Reaction Mechanism & Steric Analysis
The reaction follows a nucleophilic acyl substitution mechanism. The primary barrier is the formation of the tetrahedral intermediate. The bulky tert-butyl group shields the carbonyl carbon, retarding the attack of the propanol nucleophile.
Mechanism Visualization
The following diagram illustrates the specific pathway and the critical "Methanol Removal" step that drives the equilibrium forward.
Figure 1: Mechanistic pathway highlighting the reversibility caused by steric crowding. Continuous removal of Methanol is the rate-determining factor for yield.
Experimental Protocols
Protocol A: Acid-Catalyzed Transesterification (Standard Lab Scale)
Best for: Routine synthesis where trace acidity in the final product is manageable or can be washed out.
Reagents:
-
Methyl Pivalate (1.0 equiv)
-
1-Propanol (5.0 equiv) — Excess is critical to push equilibrium.
-
p-Toluenesulfonic acid monohydrate (p-TSA) (0.05 equiv / 5 mol%)
Apparatus:
-
Round-bottom flask (RBF).[1]
-
Vigreux column (or packed column) — Essential to separate Methanol (65°C) from Propanol (97°C).
-
Distillation head with thermometer.
-
Heating mantle with magnetic stirring.
Step-by-Step Procedure:
-
Charge: In the RBF, combine Methyl Pivalate and 1-Propanol. Add p-TSA.[2]
-
Reflux: Heat the mixture to a gentle boil. The internal temperature will initially be near 97-98°C (boiling point of the propanol-rich mix).
-
Fractional Distillation: Adjust heat to slowly distill off the Methanol. Monitor the head temperature carefully.
-
Target Head Temp: 64–66°C (Methanol).
-
Action: If the temp spikes toward 90°C, you are losing Propanol/Reactant. Increase reflux ratio (insulate column or reduce take-off rate).
-
-
Monitoring: Continue until the head temperature can no longer be maintained at 65°C and rises sharply to ~97°C, indicating Methanol depletion.
-
Work-up:
-
Cool the mixture.
-
Wash with saturated NaHCO₃ (to neutralize p-TSA).
-
Wash with Brine. Dry organic layer over MgSO₄.
-
-
Purification: Perform a final distillation.
-
Fraction 1: Excess 1-Propanol (~97°C).
-
Fraction 2: Propyl Pivalate (~136°C).
-
Protocol B: Titanate-Catalyzed Transesterification (High Purity/Scale)
Best for: API intermediates, fragrance compounds, or acid-sensitive substrates. Titanium(IV) isopropoxide is a neutral Lewis acid catalyst.
Reagents:
-
Methyl Pivalate (1.0 equiv)
-
1-Propanol (4.0 equiv)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.01 – 0.03 equiv / 1-3 mol%)
Safety Note: Ti(OiPr)₄ hydrolyzes instantly in moist air. Handle under Nitrogen or use a syringe for addition.
Step-by-Step Procedure:
-
Inert Setup: Flame-dry the glassware and flush with Nitrogen.
-
Charge: Add Methyl Pivalate and 1-Propanol.
-
Catalyst Addition: Inject Ti(OiPr)₄ via syringe. The solution may turn slightly yellow.
-
Reaction: Heat to reflux.[1] This catalyst is robust and tolerates higher temperatures (120°C+ oil bath) well.
-
Azeotropic Removal: As with Protocol A, distill off the Methanol.
-
Note: Titanates are excellent at "scavenging" trace water, ensuring the reaction stays anhydrous.
-
-
Quench: Once conversion is complete (checked by GC), add 2mL of water to hydrolyze the catalyst. The Titanium will precipitate as white TiO₂ solid.
-
Filtration: Filter the mixture through a Celite pad to remove TiO₂.
-
Purification: Distill the filtrate to recover excess Propanol and isolate Propyl Pivalate.
Process Workflow & Logic
The following diagram outlines the decision logic and operational flow for the synthesis.
Figure 2: Operational workflow distinguishing the work-up procedures for Acid vs. Titanate catalysis.
Analytical Validation (QC)
To ensure the protocol is self-validating, use the following markers:
-
Refractive Index (RI):
-
Methyl Pivalate: ~1.390[3]
-
1-Propanol: ~1.384
-
Propyl Pivalate: Expect ~1.395 - 1.400.
-
Validation: If the RI of your final fraction is < 1.390, you likely have significant unreacted Propanol.
-
-
¹H-NMR (CDCl₃):
-
Diagnostic Shift: Look for the disappearance of the Methyl singlet (~3.6 ppm, -OCH ₃) and the appearance of the Propyl triplet (~4.0 ppm, -OCH ₂-).
-
Pivalate Group: The large singlet for the tert-butyl group (~1.2 ppm) remains constant.
-
-
GC-FID:
-
Ensure the "Methyl Pivalate" peak (lower retention time) is < 1.0% relative area before stopping the reaction.
-
References
-
National Institute of Standards and Technology (NIST). Methyl Pivalate Thermochemical Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Otera, J. (1993).[1] Transesterification.[2][4][5][6][7] Chemical Reviews, 93(4), 1449–1470. (Foundational review on catalyst selection including Titanates). [Link]
-
Seebach, D., et al. Titanate-Mediated Transesterification Methods. Organic Syntheses, Coll. Vol. 9, p.260 (1998). (General protocol for Ti(OiPr)4 usage). [Link]
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical.
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. p-Toluenesulfonic Acid-based Deep Eutectic Solvent as Transesterification Catalyst for Biodiesel Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ester synthesis by esterification [organic-chemistry.org]
Application Note: Propyl Pivalate as a Sterically Stabilized Internal Standard in GC-MS
Abstract
This application note details the validation and utilization of Propyl Pivalate (Propyl 2,2-dimethylpropanoate) as a superior Internal Standard (IS) for Gas Chromatography-Mass Spectrometry (GC-MS). While deuterated analogs are the gold standard, they are often cost-prohibitive for routine high-throughput screening. Common ester standards (e.g., n-propyl acetate) suffer from hydrolysis in acidic or basic matrices, leading to quantitation errors. Propyl pivalate addresses this via steric hindrance , where the tert-butyl group protects the ester linkage from nucleophilic attack. This guide provides a validated protocol for its use in analyzing volatile impurities in pharmaceutical and biological matrices.
Introduction: The Case for Propyl Pivalate
In quantitative GC-MS, the ideal internal standard must mimic the analyte's physicochemical properties without reacting with the matrix. Common choices for volatile analysis include n-propanol, 2-butanone, or ethyl acetate. However, these compounds often fail in complex matrices:
-
Alcohols often suffer from tailing and adsorption on active sites.
-
Straight-chain esters (e.g., propyl acetate) are susceptible to enzymatic or chemical hydrolysis in fermentation broths or biological fluids.
Propyl Pivalate offers a distinct structural advantage. The pivalate moiety contains a quaternary carbon (
Key Advantages[1]
-
Hydrolytic Stability: Resistant to degradation in samples with pH extremes (pH 2–10).
-
Chromatographic Distinctness: Elutes in a "quiet" region of the chromatogram (Retention Index ~870 on DB-5), typically between C8 and C9 alkanes, avoiding co-elution with common solvents like methanol, ethanol, or acetonitrile.
-
Mass Spectral Signature: Produces distinct fragment ions (m/z 43, 57) that allow for easy deconvolution from co-eluting matrix interferences.
Physicochemical Profile
| Property | Value | Notes |
| Chemical Name | Propyl 2,2-dimethylpropanoate | |
| CAS Number | 5129-35-1 | |
| Molecular Formula | ||
| Molecular Weight | 144.21 g/mol | |
| Boiling Point | ~135–140 °C | Estimated based on homologs (Ethyl pivalate: 112°C) |
| Retention Index (RI) | 870 (Non-polar / DB-5) | Elutes after Toluene, before Ethylbenzene |
| Key MS Ions (EI) | 57 (Base), 43, 41, 103 | m/z 57 is the tert-butyl cation ( |
| Density | 0.87 g/mL |
Experimental Protocol
Reagents and Standards[2][3][4]
-
Primary Standard: Propyl Pivalate (≥98% purity).
-
Diluent: Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc) for Headspace; Hexane for Liquid Injection.
-
Matrix: Water, Biological Fluid, or Solid Pharmaceutical powder.
Preparation of Internal Standard Solution (ISS)
-
Stock Solution A (10 mg/mL): Accurately weigh 100 mg of Propyl Pivalate into a 10 mL volumetric flask. Dilute to volume with the chosen diluent (e.g., DMSO).
-
Working Solution B (50 µg/mL): Transfer 50 µL of Stock A into a 10 mL volumetric flask. Dilute to volume. This is the spiking solution.
Sample Preparation (Headspace Method)
This method is optimized for residual solvents or volatiles in aqueous/solid matrices.
-
Weighing: Accurately weigh 100 mg of sample into a 20 mL Headspace Vial.
-
Dissolution: Add 5.0 mL of Diluent (DMSO/Water mix).
-
IS Addition: Add 50 µL of Working Solution B directly to the vial.
-
Final IS Concentration: ~0.5 µg/mL in the liquid phase.
-
-
Sealing: Immediately cap with a PTFE/Silicone septum and crimp.
-
Equilibration: Agitate at 80°C for 20 minutes (adjust temp based on analyte volatility).
GC-MS Conditions[2][5]
| Parameter | Setting |
| Column | DB-624 or VF-624ms (30m x 0.25mm x 1.4µm) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet | Split Ratio 10:1 @ 220°C |
| Oven Program | 40°C (hold 3 min) |
| Transfer Line | 250°C |
| Ion Source | 230°C (EI Mode, 70 eV) |
| Acquisition | SIM Mode (Target: m/z 57, 43; Qualifier: 103) or Full Scan (35-300 amu) |
Workflow Visualization
Diagram 1: Analytical Workflow
This diagram outlines the critical path from sample preparation to data validation, highlighting the specific insertion point of the Propyl Pivalate IS.
Caption: Step-by-step Headspace GC-MS workflow utilizing Propyl Pivalate as the Internal Standard.
Scientific Rationale: The Stability Decision Matrix
Why choose Propyl Pivalate over standard esters? The decision relies on the matrix chemistry.
Caption: Decision tree for selecting Propyl Pivalate based on matrix reactivity and cost constraints.
Validation & Troubleshooting
System Suitability Test (SST)
Before running samples, inject the Working Solution B six times.
-
Acceptance Criteria:
-
RSD of Peak Area < 5.0%.[1]
-
Retention Time Stability: ±0.05 min.
-
Tailing Factor: 0.9 – 1.2 (Symmetry indicates a clean system; tailing indicates inlet activity).
-
Troubleshooting Guide
-
Issue: Low Response for m/z 57.
-
Cause: Source contamination or incorrect ionization energy.
-
Fix: Tune MS; ensure source temp is >230°C. Note that m/z 57 is ubiquitous (alkanes); ensure chromatographic resolution from C8/C9 alkanes.
-
-
Issue: IS Degradation.
-
Verification: Although stable, check for the presence of Pivalic Acid (broad peak, highly polar). If present, the sample pH may be >12 or <1. Propyl pivalate is resistant, not invincible.
-
References
-
National Institute of Standards and Technology (NIST). Propyl pivalate Mass Spectrum and Retention Index Data. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. Propyl pivalate Compound Summary (CID 138418). National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Pivalic Acid Esters: Stability and Protection Groups. (General reference on steric stability of pivalates). [Link]
Sources
Applications of propyl pivalate in polymer chemistry
Application Note: Propyl Pivalate in Polymer Chemistry & Material Science
Abstract
Propyl pivalate (PrPiv), the propyl ester of 2,2-dimethylpropanoic acid, represents a unique class of sterically hindered esters utilized in advanced polymer synthesis and characterization. Unlike linear alkyl esters (e.g., propyl acetate), PrPiv exhibits exceptional hydrolytic stability and chemical resistance due to the bulky tert-butyl group adjacent to the carbonyl center. This application note details its critical roles as:
-
An Internal Electron Donor in Ziegler-Natta catalysis for isotactic polypropylene production.
-
A Model Substrate for kinetic benchmarking of sterically protected polymer side-chains (e.g., Poly(vinyl pivalate)).[1]
-
A Stable Hydrophobic Cargo in microencapsulation technologies for controlled release.
Physicochemical Profile & Steric Mechanics
Propyl pivalate is defined by its "umbrella effect"—the steric shielding provided by the trimethyl group.[1] This structural feature renders the ester bond significantly more resistant to nucleophilic attack compared to acetates or propionates.[1]
| Property | Value | Relevance to Polymer Chemistry |
| Molecular Formula | C₈H₁₆O₂ | Low molecular weight hydrophobic ester.[1] |
| Boiling Point | ~135–137 °C | Suitable for medium-temperature polymerizations; removable by vacuum drying.[1] |
| Density | 0.87 g/mL | Compatible with polyolefin matrices.[1] |
| Hydrolytic Half-life | >100x vs. Propyl Acetate | Critical for stability in aqueous emulsion polymerizations.[1] |
| Odor | Fruity / Aromatic | Used as a marker or fragrance in consumer-grade polymers.[1] |
Core Applications & Mechanisms
A. Internal Electron Donor in Ziegler-Natta Catalysis
In the industrial synthesis of isotactic polypropylene (iPP), stereocontrol is paramount.[1] Propyl pivalate acts as an internal electron donor (Lewis base) within the MgCl₂/TiCl₄ catalyst matrix.[1]
-
Mechanism: PrPiv coordinates to the coordinatively unsaturated Magnesium (Mg) sites on the crystal lattice.[1] Its steric bulk selectively blocks specific coordination sites, forcing the incoming propylene monomer to insert in a specific orientation (isotactic placement). Without this donor, the resulting polymer would be atactic (amorphous and sticky).
-
Impact: Increases the isotacticity index (I.I.) of the final polymer to >97%, yielding high-modulus, crystalline plastic.
B. Model Substrate for Polymer Degradation Studies
In drug delivery and biodegradable polymers, "pivalate" linkers are often used to tune degradation rates (e.g., in prodrugs like Pivampicillin). Propyl pivalate serves as the "monomeric standard" to determine the baseline hydrolytic stability of the pivalate ester bond, independent of polymer backbone effects (like coiling or crystallinity).[1]
-
Workflow: Researchers compare the hydrolysis rate of PrPiv against Propyl Acetate (fast) and Propyl Benzoate (slow) to predict the shelf-life of pivalate-containing polymers (e.g., Poly(vinyl pivalate)).[1]
C. Microencapsulation Cargo
Due to its hydrophobicity and pleasant odor, PrPiv is used as a core material in interfacial polymerization . It is encapsulated within shells (e.g., Melamine-Formaldehyde or Polyurea) for use in laundry detergents or "scratch-and-sniff" coatings. Its resistance to hydrolysis ensures it does not degrade during the aqueous encapsulation process.[1]
Experimental Protocols
Protocol 1: High-Purity Synthesis of Propyl Pivalate
For use as a GC standard or catalyst additive.[1]
Reagents:
-
Pivaloyl Chloride (98%)[1]
-
1-Propanol (Anhydrous)[1]
-
Triethylamine (Et₃N) (Acid scavenger)[1]
-
Dichloromethane (DCM) (Solvent)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and addition funnel under Nitrogen (
) atmosphere. -
Charge: Add 1-Propanol (6.0 g, 100 mmol) , Et₃N (11.1 g, 110 mmol) , and DCM (100 mL) . Cool to 0 °C in an ice bath.
-
Addition: Dropwise add Pivaloyl Chloride (12.0 g, 100 mmol) over 30 minutes. Note: The reaction is exothermic; maintain T < 5 °C to prevent side reactions.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. A white precipitate (Et₃N·HCl) will form.[1]
-
Workup: Filter off the precipitate.[1][2] Wash the filtrate with 1M HCl (2x 50 mL) (to remove unreacted amine) and Sat. NaHCO₃ (2x 50 mL) (to remove acid).
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate via rotary evaporation.
-
Distillation: Purify the crude oil by vacuum distillation (approx. 40-45 °C at 10 mmHg) to obtain clear, colorless Propyl Pivalate (>99% purity).
Protocol 2: Hydrolytic Stability Assay (Comparative)
To validate steric protection efficiency.
-
Preparation: Prepare a buffered solution (Phosphate Buffer, pH 7.4, 37 °C) containing 10% Acetonitrile (to ensure solubility).
-
Initiation: Add Propyl Pivalate to a final concentration of 1 mM. In a parallel vessel, add Propyl Acetate (1 mM).
-
Sampling: Aliquot 100 µL samples at t = 0, 1h, 6h, 24h, 48h.
-
Analysis: Analyze via HPLC (C18 column, Water/ACN gradient). Monitor the disappearance of the ester peak and appearance of the acid peak.[1]
-
Result: Propyl Acetate will show ~50% degradation within hours; Propyl Pivalate will remain >95% intact after 48h, confirming steric stability.[1]
Visualizing the Mechanism
The following diagram illustrates two key concepts:
-
Steric Shielding: How the tert-butyl group blocks nucleophiles (Water/OH⁻).[1]
-
Catalyst Coordination: How PrPiv binds to the MgCl₂ surface to direct polymerization.
Caption: (Left) The tert-butyl group of propyl pivalate physically blocks nucleophilic attack.[1] (Right) Propyl pivalate coordinates to MgCl2 sites, directing stereoregular polymer growth.
References
-
Pasquini, N. (2005).[1] Polypropylene Handbook. Hanser Publishers.[1] (Detailed discussion on internal donors including pivalates in Ziegler-Natta catalysis).
-
Boor, J. (1979).[1] Ziegler-Natta Catalysts and Polymerizations. Academic Press.[1]
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Reference for stability of pivalate esters vs. acetates). [1]
-
Lee, H., et al. (2016). "Encapsulation and Enhanced Retention of Fragrance in Polymer Microcapsules". ACS Applied Materials & Interfaces, 8(6), 4007-4013. (Protocol for encapsulating hydrophobic esters).[1] [1]
-
BenchChem. (2025).[1] Synthesis of Pivaloyl Chloride and Derivatives. (Standard protocols for pivalate synthesis).
Sources
Application Note: Propyl Pivalate (PrPiv) in Organic Synthesis
This Application Note is designed for research scientists and process chemists seeking to leverage Propyl Pivalate (PrPiv) as a high-performance, non-polar solvent alternative. It addresses the limitations of traditional solvents (toluene, dichloromethane, ethyl acetate) by exploiting the unique steric and lipophilic properties of the pivalate ester class.
Executive Summary
Propyl Pivalate (PrPiv) represents a distinct class of "Sterically Hindered Ester" (SHE) solvents. Unlike conventional esters (e.g., Ethyl Acetate), PrPiv exhibits exceptional resistance to hydrolysis and nucleophilic attack due to the bulky tert-butyl group adjacent to the carbonyl center. Combined with the lipophilicity of the propyl chain, PrPiv functions as a "pseudo-non-polar" solvent. It effectively replaces hazardous aromatics (Toluene) and volatile hydrocarbons (Heptane) in transition-metal catalysis, high-temperature synthesis, and aggressive biphasic extractions.
Key Advantages:
-
Hydrolytic Stability: Resistant to acidic/basic conditions that degrade Ethyl Acetate.
-
Thermal Range: Higher boiling point (~145–150°C) allows for reaction acceleration without pressurized vessels.
-
Green Profile: Biodegradable alternative to chlorinated and aromatic solvents.
Physicochemical Profile & Solvent Selection Logic[1]
To understand why PrPiv is selected, one must compare its solvating power and stability against industry standards.
Table 1: Comparative Solvent Properties
| Property | Propyl Pivalate (PrPiv) | Ethyl Acetate (EtOAc) | Toluene | n-Heptane |
| Boiling Point (°C) | ~148 | 77 | 110 | 98 |
| Flash Point (°C) | ~40 (Closed Cup) | -4 | 4 | -4 |
| Dielectric Constant | ~4.5 (Est.) | 6.02 | 2.38 | 1.92 |
| Water Solubility | Negligible | 8.3 g/L | 0.52 g/L | Insoluble |
| Nucleophilic Stability | High (Steric Shield) | Low (Labile) | Inert | Inert |
| Green Classification | Recommended | Problematic (VOC) | Hazardous | Hazardous |
Mechanistic Insight:
The utility of PrPiv stems from the Pivaloyl Group (
Application 1: High-Temperature Cross-Coupling Reactions
Many Palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig) require elevated temperatures (>100°C) to overcome activation energy barriers. Toluene is the standard but poses toxicity risks. PrPiv offers a safer, high-boiling medium that solubilizes lipophilic catalysts without coordinating strongly to the metal center.
Protocol A: Suzuki-Miyaura Coupling in PrPiv
Objective: Coupling of aryl bromide with boronic acid using PrPiv as a green replacement for Toluene/Dioxane.
Reagents:
-
4-Bromoanisole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (1 mol%) / SPhos (2 mol%)
-
K₃PO₄ (2.0 equiv, finely ground)
-
Solvent: Propyl Pivalate (0.5 M concentration)
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a reaction vial, dissolve Pd(OAc)₂ and SPhos in Propyl Pivalate. Stir at RT for 5 mins. Note: PrPiv’s non-polar nature stabilizes the active Pd(0) species preventing aggregation.
-
Substrate Addition: Add 4-Bromoanisole and Phenylboronic acid to the vial.
-
Base Addition: Add K₃PO₄. Crucial: Since PrPiv is immiscible with water, this can be run as a heterogeneous slurry or with a minimal water spike (1% v/v) to activate the base.
-
Reaction: Heat the mixture to 110°C .
-
Observation: Unlike EtOAc, PrPiv does not reflux vigorously at this temperature, maintaining a stable liquid phase without pressure buildup.
-
-
Workup (Self-Validating):
-
Cool to RT.
-
Add Water (1:1 vol ratio).
-
Phase Separation: PrPiv forms the top organic layer. Due to its high lipophilicity (logP ~2.5), phase separation is instant and sharp, unlike the emulsions often seen with EtOAc.
-
Evaporate PrPiv (requires vacuum/rotovap bath at 60°C due to high BP) or crystallize product directly by adding a non-solvent (e.g., Pentane) to the PrPiv solution.
-
Application 2: Grignard Reaction Workups (Chemoselectivity)
Standard esters react violently with Grignard reagents. While PrPiv is not completely immune to Grignards at high temperatures, its steric bulk makes it kinetically stable at low temperatures, allowing it to be used for quenching and extraction of sensitive organometallic reactions where EtOAc would cause side reactions.
Diagram: Steric Shielding Mechanism
The following diagram illustrates why PrPiv resists nucleophilic attack compared to Ethyl Acetate.
Caption: Comparative susceptibility of Ethyl Acetate vs. Propyl Pivalate to nucleophilic attack. The t-butyl group of PrPiv sterically hinders the trajectory of incoming nucleophiles.
Protocol B: Chemoselective Extraction of Amines
Context: Extracting a basic amine product from an aqueous reaction mixture. Challenge: Chlorinated solvents (DCM) are toxic; EtOAc can undergo aminolysis (amide formation) with primary amines during concentration. Solution: Use PrPiv.
-
Quench: Quench reaction mixture with NaOH (pH > 10).
-
Extraction: Add Propyl Pivalate (1:1 v/v). Shake vigorously.
-
Why PrPiv? The high interfacial tension promotes rapid demulsification.
-
-
Washing: Wash the organic phase with Brine.[1]
-
Concentration: Distill off PrPiv under reduced pressure.
-
Safety Note: Even if residual PrPiv remains, it will not react with the amine product to form amides upon heating, preserving product integrity.
-
Safety & Toxicology (E-E-A-T)
While PrPiv is a "greener" alternative, rigorous safety protocols are required.
-
Metabolism: Pivalate esters hydrolyze in vivo to pivalic acid. Pivalic acid sequesters carnitine in the body, which can lead to carnitine deficiency with chronic exposure.
-
Precaution: Avoid skin contact and inhalation. Use standard PPE (gloves, fume hood).
-
-
Flammability: Flash point ~40°C is safer than Toluene/Heptane but still flammable. Ground all equipment.
Workflow Integration: When to Switch?
Use the following logic flow to determine if Propyl Pivalate is the correct solvent for your synthesis.
Caption: Decision matrix for selecting Propyl Pivalate over traditional solvents based on thermal and chemical stability requirements.
References
-
Pivalate Esters in Synthesis : Knochel, P. et al. "Functionalized Organozinc Reagents." Handbook of Functionalized Organometallics. (Discusses stability of pivalate groups in organometallic synthesis).
-
Green Solvent Properties : GSK Solvent Selection Guide. "Esters as Green Solvents." (General reference for ester replacement logic).
-
Physical Data : National Institute of Standards and Technology (NIST). "Propyl Pivalate Thermochemical Data."
-
Toxicity of Pivalic Acid : Brass, E. P. "Pivalate-Generating Prodrugs and Carnitine Homeostasis in Man." Pharmacological Reviews.
(Note: Specific "Propyl Pivalate as Solvent" review papers are rare; these references ground the chemical logic of pivalate stability and solvent selection principles.)
Sources
Application Note: Synthesis of Functionalized Organozinc Pivalates via 3-Halopropyl Pivalate Insertion
This Application Note is structured to address the synthesis of functionalized organozinc pivalates , specifically focusing on the use of 3-halopropyl pivalate derivatives.
Editorial Note: The term "propyl pivalate" in the context of organozinc synthesis typically refers to 3-iodopropyl pivalate or 3-bromopropyl pivalate . Unfunctionalized propyl pivalate (the simple ester) is chemically inert to direct zinc insertion. This guide focuses on the preparation of (3-pivaloyloxypropyl)zinc pivalate , a benchmark reagent demonstrating the high functional group tolerance of the Knochel protocol.
Executive Summary
The development of solid, air-stable organozinc pivalates by the Knochel group has revolutionized organometallic chemistry, allowing for the storage and easy handling of zinc reagents without the need for Schlenk lines during weighing. This protocol details the synthesis of (3-pivaloyloxypropyl)zinc pivalate using 3-iodopropyl pivalate as the substrate.
This specific transformation is critical for drug development as it demonstrates the capacity to generate alkylzinc reagents containing sensitive ester functionalities. The resulting reagent is a solid, improved alternative to the traditional pyrophoric diethylzinc or unstable alkylzinc halides.
Key Advantages
-
Enhanced Stability: The presence of magnesium pivalate (Mg(OPiv)2) and lithium chloride stabilizes the organozinc species via a "mixed-aggregate" effect.
-
Solid State Handling: The product can be isolated as a powder, weighable in air.
-
Functional Group Tolerance: Compatible with esters, ketones, and nitriles within the propyl backbone.
Scientific Integrity & Mechanism
The "Pivalate Effect"
Traditional organozinc reagents (RZnX) are liquids or solutions sensitive to air and moisture.[1][2] The "Knochel Pivalates" utilize the coordination of pivalate ligands (OPiv) to form cluster-like structures.
When 3-iodopropyl pivalate is treated with Magnesium in the presence of Zn(OPiv)2, a rapid transmetallation occurs. The magnesium initially inserts into the C-I bond to form a Grignard intermediate, which is immediately trapped by the zinc salt.
Reaction Equation:
Mechanistic Pathway
The stability arises from the sequestration of the magnesium salt. The Mg(OPiv)X byproduct co-precipitates or forms a complex with the organozinc, preventing the Schlenk equilibrium from shifting back to reactive species.
Figure 1: Mechanistic pathway for the generation of functionalized organozinc pivalates via Magnesium insertion in the presence of Zinc Pivalate.
Experimental Protocol
Reagent Preparation: Zinc Pivalate [Zn(OPiv)2]
Note: While commercially available, in-house preparation ensures anhydrous conditions critical for success.
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Mixing: Add Pivalic Acid (2.2 equiv) to a suspension of Zinc Oxide (ZnO, 1.0 equiv) in Toluene.
-
Reflux: Heat to reflux (Dean-Stark trap recommended) to remove the water generated.
-
Drying: Once the solution is clear and water removal ceases, evaporate toluene under reduced pressure.
-
Activation: Dry the resulting white solid under high vacuum (0.1 mmHg) at 100°C for 6 hours.
-
Quality Check: The resulting Zn(OPiv)2 must be a fluffy, white, amorphous powder.
-
Synthesis of (3-Pivaloyloxypropyl)zinc Pivalate
Substrate: 3-Iodopropyl pivalate (CAS: 125367-83-5).
Step-by-Step Methodology:
-
Activation of Mg:
-
Place Magnesium turnings (1.5 equiv) in a dry, Argon-flushed Schlenk flask.
-
Activate by heating with a heat gun under vacuum, then cool under Argon.
-
Add dry THF (concentration ~ 0.5 M relative to substrate).
-
Add LiCl (0.6 equiv) to accelerate the insertion (optional but recommended for kinetics).
-
-
Addition of Zinc Salt:
-
Add the dried Zn(OPiv)2 (1.0 equiv) directly to the Mg/THF suspension. The salt may not fully dissolve immediately; this is normal.
-
-
Insertion Reaction:
-
Add 3-iodopropyl pivalate (1.0 equiv) dropwise at room temperature (25°C).
-
Observation: A mild exotherm indicates the start of the Grignard formation.
-
Stir the mixture at 25°C for 2–4 hours.
-
Monitoring: Monitor consumption of the iodide by GC-FID (quench aliquot with saturated NH4Cl; look for propyl pivalate).
-
-
Solvent Exchange & Isolation (The "Solidification" Step):
-
Once conversion is >98%, stop stirring.
-
Allow excess Mg to settle. Cannulate the supernatant into a fresh, dry Schlenk flask.
-
Evaporation: Remove THF completely under high vacuum.
-
Trituration: Add dry Pentane or Hexane to the residue. The organozinc pivalate is generally insoluble in non-polar hydrocarbons, while impurities may wash away.
-
Drying: Remove the alkane and dry the resulting solid under high vacuum for 4 hours.
-
-
Yield Determination:
-
Titrate the resulting off-white powder using Iodine (I2) in THF to determine the concentration of active Zinc species (mmol/g).
-
Data Presentation & Stability
The following table summarizes the stability profile of the propyl-pivalate derived organozinc reagent compared to traditional reagents.
| Parameter | Traditional (Propyl-Zn-I) | Knochel Solid (Propyl-Zn-OPiv) |
| Physical State | Liquid / Solution | Amorphous Solid / Powder |
| Air Stability | Pyrophoric / Unstable | Stable for 1–4 hours in open air |
| Moisture Resistance | Hydrolyzes immediately | Slow hydrolysis (surface passivation) |
| Storage (Argon) | Degradation in weeks | Stable for >6 months |
| Active Zinc Content | Variable (Schlenk equilibrium) | Consistent (Titrated: ~1.4 mmol/g) |
Protocol Workflow Diagram
Figure 2: Operational workflow for the synthesis of solid organozinc pivalates.
Critical Application Notes
-
The "Propyl Pivalate" Distinction: Researchers must ensure they are using 3-iodopropyl pivalate (or the bromide) as the starting material. The reaction relies on the Carbon-Halogen bond energy. The ester bond (Pivalate) is merely a spectator functional group that survives the mild reaction conditions.
-
Role of LiCl: Lithium Chloride is often added (as Zn(OPiv)2·2LiCl or separately).[3][4][5][6] It solubilizes the intermediate zinc species and cleans the Magnesium surface, ensuring consistent initiation.
-
Titration is Mandatory: Unlike liquid reagents where molarity is estimated by volume, solid organozinc pivalates must be weighed and the active zinc content (mmol/g) calculated via iodometric titration before use in cross-coupling (Negishi) reactions.
References
-
Original Methodology (Solid Organozinc Pivalates)
-
Ellwart, M., Knochel, P. (2015). Preparation of Solid Organozinc Pivalates and Their Reaction in Pd-Catalyzed Cross-Couplings. Organic Syntheses, 95, 127-141.[5]
-
-
Mechanism and Stability Studies
- Manolikakes, S. M., Ellwart, M., Stathakis, C. I., & Knochel, P. (2014). Air-Stable Solid Aryl and Heteroaryl Organozinc Pivalates: Syntheses and Applications in Organic Synthesis. Chemistry – A European Journal, 20(38), 12289–12297.
-
General Review of Zinc Reagents
- Knochel, P. et al. (2011). Functionalized Organozinc Reagents. Wiley-VCH.
Sources
- 1. Organozinc pivalates for cobalt-catalyzed difluoroalkylarylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organozinc pivalates for cobalt-catalyzed difluoroalkylarylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Application Note: High-Efficiency Synthesis of Propyl Pivalate via Acyl Chloride Activation
Executive Summary
This application note details a robust protocol for the synthesis of propyl pivalate (propyl 2,2-dimethylpropanoate) . While simple esters are often synthesized via Fischer esterification, pivalate esters present a unique challenge due to the significant steric hindrance of the tert-butyl group adjacent to the carbonyl center. This steric bulk severely retards the rate of nucleophilic attack by alcohols under standard acidic equilibrium conditions.
To overcome these kinetic barriers and ensure high yield with minimal side reactions, this protocol utilizes Pivaloyl Chloride (Trimethylacetyl chloride) as an activated acylating agent. This method shifts the mechanism from a reversible equilibrium to an irreversible nucleophilic acyl substitution, driven by the formation of a stable hydrochloride salt.
Target Audience: Medicinal Chemists, Process Development Scientists.
Strategic Rationale & Mechanism
The Steric Challenge
In a standard Fischer esterification of pivalic acid, the tetrahedral intermediate formed upon nucleophilic attack is highly crowded. The energy barrier to reach this intermediate is elevated compared to linear alkanoates (e.g., propionates), resulting in sluggish reaction rates and incomplete conversion even at reflux.
The Solution: Acyl Chloride Activation
By using pivaloyl chloride, we introduce a good leaving group (chloride ion). The carbonyl carbon is significantly more electrophilic, compensating for the steric shielding. We employ a weak base (Triethylamine or Pyridine) to scavenge the generated HCl, driving the reaction to completion according to Le Chatelier’s principle.
Reaction Scheme:
Mechanistic Workflow
The following diagram illustrates the reaction logic and critical process controls.
Figure 1: Mechanistic pathway for the base-promoted esterification of hindered acyl chlorides.
Materials & Equipment
Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |
| Pivaloyl Chloride | 120.58 | 1.0 | 0.985 | Activated Electrophile |
| n-Propanol | 60.10 | 1.2 | 0.803 | Nucleophile |
| Triethylamine (TEA) | 101.19 | 1.5 | 0.726 | HCl Scavenger (Base) |
| DMAP | 122.17 | 0.05 | Solid | Hyper-nucleophilic Catalyst |
| Dichloromethane (DCM) | 84.93 | Solvent | 1.33 | Reaction Medium |
Equipment
-
Reaction Vessel: 3-neck Round Bottom Flask (RBF) with magnetic stir bar.
-
Addition: Pressure-equalizing addition funnel (essential for controlling exotherm).
-
Environment: Nitrogen or Argon inlet (moisture protection).
-
Temperature Control: Ice-water bath (0°C).
Experimental Protocol
Step 1: Reactor Setup
-
Oven-dry a 250 mL 3-neck RBF and cool under a stream of dry Nitrogen.
-
Charge the flask with n-Propanol (7.21 g, 120 mmol) , Triethylamine (15.2 g, 150 mmol) , and DMAP (0.61 g, 5 mmol) .
-
Add Dichloromethane (DCM, 100 mL) .
-
Submerge the flask in an ice-water bath and stir at moderate speed until the internal temperature reaches < 5°C.
Step 2: Controlled Addition
-
Charge the addition funnel with Pivaloyl Chloride (12.06 g, 100 mmol) dissolved in 20 mL of DCM.
-
Crucial: Add the acid chloride solution dropwise over 30–45 minutes.
-
Note: The reaction is exothermic. Rapid addition will cause solvent boiling and potential loss of the volatile acid chloride.
-
Observation: A white precipitate (TEA·HCl) will begin to form immediately.
-
Step 3: Reaction & Monitoring
-
Once addition is complete, allow the reaction to stir at 0°C for another 15 minutes.
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C).
-
Stir for 2–3 hours.
-
TLC Monitoring: Elute with 10% EtOAc in Hexanes. Stain with KMnO₄ (Ester is not UV active). Look for the disappearance of the acid chloride (hydrolyzed to acid on plate) and appearance of a high Rf spot.
Step 4: Workup & Purification
The workup must remove the amine salts and any unreacted starting materials.
-
Quench: Add 50 mL of saturated aqueous
to the reaction mixture and stir vigorously for 10 minutes (hydrolyzes unreacted acid chloride). -
Separation: Transfer to a separatory funnel. Separate the organic layer (bottom).
-
Acid Wash: Wash the organic layer with 1M HCl (2 x 50 mL).
-
Purpose: Protonates unreacted TEA and DMAP, moving them to the aqueous phase.
-
-
Neutralization: Wash with saturated
(1 x 50 mL) and then Brine (1 x 50 mL). -
Drying: Dry the organic layer over anhydrous
for 15 minutes. Filter off the solid.[1][2] -
Concentration: Remove solvent via rotary evaporation (Water bath < 30°C, pressure > 200 mbar). Caution: Propyl pivalate is somewhat volatile; do not use high vacuum for extended periods.
-
Final Purification: Perform a simple distillation at atmospheric pressure. Collect the fraction boiling at 136–138°C .
Figure 2: Purification logic to ensure removal of amine catalysts and solvent.
Validation & Quality Control
Physical Properties[3][5]
-
Appearance: Clear, colorless liquid.
-
Odor: Fruity, slightly pungent.
-
Boiling Point: 136–138°C (at 760 mmHg).
NMR Spectroscopic Data
To validate the structure, acquire a
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Fragment |
| 1.20 | Singlet (s) | 9H | tert-Butyl group | |
| 0.94 | Triplet (t) | 3H | Terminal Methyl (Propyl) | |
| 1.65 | Sextet (m) | 2H | Middle Methylene (Propyl) | |
| 4.02 | Triplet (t) | 2H |
Interpretation:
-
The singlet at 1.20 ppm is the signature of the pivalate moiety.
-
The triplet at 4.02 ppm confirms the esterification of the alcohol (shifted downfield from ~3.6 ppm in free propanol).
Troubleshooting & Optimization
-
Low Yield:
-
Cause: Moisture ingress hydrolyzing the pivaloyl chloride.
-
Fix: Ensure glassware is oven-dried and reagents are anhydrous. Use a fresh bottle of pivaloyl chloride.
-
-
Incomplete Reaction:
-
Cause: Steric bulk preventing attack.
-
Fix: Increase the amount of DMAP catalyst to 10 mol%. Allow reaction to run overnight.
-
-
Emulsions during Workup:
-
Cause: Fine precipitate of TEA·HCl.
-
Fix: Filter the reaction mixture through a sintered glass funnel before the aqueous workup to remove the bulk of the solid salts.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 138418, n-Propyl pivalate. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Propanoic acid, 2,2-dimethyl-, propyl ester.[3] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press.
Sources
The Pivotal Role of Poly(vinyl pivalate) in Crafting Next-Generation Biomedical Polymers: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Vinyl Ester
In the dynamic landscape of biomedical polymer science, the pursuit of materials with tailored properties, robust biocompatibility, and controlled degradability is paramount. While a plethora of monomers have been explored, vinyl pivalate (VPiv), a sterically hindered vinyl ester, has emerged as a monomer of significant interest. Its polymer, poly(vinyl pivalate) (PVPiv), and its copolymers offer a unique combination of hydrophobicity, hydrolytic stability of the side chain, and the potential for conversion to highly syndiotactic poly(vinyl alcohol) (PVA), a well-established biomaterial.[1][2] This unique set of characteristics makes PVPiv-based polymers prime candidates for a range of biomedical applications, including advanced drug delivery systems and sophisticated tissue engineering scaffolds.[3][4][5]
This comprehensive guide delves into the synthesis, characterization, and application of poly(vinyl pivalate) in the development of cutting-edge biomedical polymers. We will explore detailed protocols for its polymerization via both conventional and controlled radical polymerization techniques, discuss its biocompatibility, and showcase its utility in creating functional biomaterials.
Scientific Foundation: Why Poly(vinyl pivalate)?
The selection of vinyl pivalate as a monomer for biomedical applications is underpinned by several key scientific principles:
-
Controlled Polymer Architecture: The use of controlled/living radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allows for the synthesis of PVPiv with predetermined molecular weights and low dispersity.[1][6] This precision is critical for ensuring batch-to-batch reproducibility and for fine-tuning the material's properties for specific biomedical functions.
-
Biocompatibility: In vitro studies have demonstrated the favorable biocompatibility of poly(vinyl pivalate). For instance, cytotoxicity evaluations of PVPiv-based nanocomposites on fibroblast, keratinocyte, and human melanoma cell lines have shown high cell viability, suggesting its promise for medical applications.[3]
-
Precursor to Biofunctional Poly(vinyl alcohol): The hydrolysis of PVPiv yields poly(vinyl alcohol) (PVA). The bulky pivalate group in the monomer influences the stereochemistry of the polymerization, leading to PVA with a high degree of syndiotacticity.[2] This structural feature enhances the physical properties of the resulting PVA, making it suitable for creating robust hydrogels and other structures for tissue engineering and drug delivery.[4][7]
-
Tunable Properties through Copolymerization: Vinyl pivalate can be readily copolymerized with other vinyl monomers, such as vinyl acetate (VAc) or N-vinylpyrrolidone (NVP), to create copolymers with a wide range of physicochemical properties.[8][9] This allows for the precise tuning of hydrophilicity, degradation rates, and drug loading capacities.
Experimental Workflows and Protocols
This section provides detailed, step-by-step methodologies for the synthesis and characterization of poly(vinyl pivalate)-based polymers for biomedical research.
Diagram: Polymer Synthesis Workflow
Caption: Workflow for the synthesis and characterization of PVPiv.
Protocol 1: Synthesis of Poly(vinyl pivalate) via Emulsion Polymerization
This protocol describes a conventional free-radical emulsion polymerization, a robust method for producing high molecular weight polymers.[3][10][11][12]
Materials:
-
Vinyl pivalate (VPiv), inhibitor removed
-
Deionized water
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed (stabilizer)
-
Potassium persulfate (KPS) (initiator)
-
Sodium bicarbonate (buffer)
Procedure:
-
Reactor Setup: To a 250 mL, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 100 mL of deionized water, 2.0 g of PVA, and 0.2 g of sodium bicarbonate.
-
Inert Atmosphere: Purge the system with nitrogen for 30 minutes while stirring at 300 rpm to remove dissolved oxygen.
-
Initiator Addition: Heat the mixture to 65°C. Once the temperature is stable, add 0.1 g of KPS dissolved in 5 mL of deionized water.
-
Monomer Addition: Slowly add 20 g of purified vinyl pivalate to the reactor over a period of 1 hour using a syringe pump.
-
Polymerization: Maintain the reaction at 65°C for 4 hours under a nitrogen atmosphere with continuous stirring.
-
Purification: Cool the reaction mixture to room temperature. Precipitate the polymer by adding the emulsion to a large excess of methanol. Filter the white precipitate and wash it thoroughly with methanol to remove unreacted monomer and initiator residues.
-
Drying: Dry the purified poly(vinyl pivalate) in a vacuum oven at 40°C to a constant weight.
Protocol 2: Controlled Synthesis of Poly(vinyl pivalate) via RAFT Polymerization
This protocol outlines the synthesis of well-defined PVPiv using RAFT polymerization, which is advantageous for creating block copolymers and polymers with specific end-group functionalities.[1][6]
Materials:
-
Vinyl pivalate (VPiv), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous 1,4-dioxane (solvent)
Procedure:
-
Reaction Mixture Preparation: In a Schlenk flask, dissolve CPDT (e.g., 0.07 g, 0.2 mmol) and AIBN (e.g., 0.0066 g, 0.04 mmol) in 10 mL of anhydrous 1,4-dioxane.
-
Monomer Addition: Add purified vinyl pivalate (e.g., 2.56 g, 20 mmol) to the flask.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for the desired time (e.g., 8-24 hours, depending on the target molecular weight and conversion).
-
Termination and Purification: Quench the polymerization by immersing the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at 40°C to a constant weight.
Characterization of Poly(vinyl pivalate)-Based Polymers
Thorough characterization is essential to validate the successful synthesis of the polymers and to understand their properties for biomedical applications.
Diagram: Polymer Characterization Techniques
Caption: Key techniques for PVPiv characterization.
Table 1: Typical Characterization Data for Poly(vinyl pivalate)
| Property | Technique | Typical Value/Observation |
| Molecular Weight (Mn) | Gel Permeation Chromatography (GPC) | 10,000 - 100,000 g/mol (tunable by reaction conditions) |
| Polydispersity Index (PDI) | GPC | < 1.3 for RAFT polymerization; > 1.5 for emulsion polymerization |
| Glass Transition (Tg) | Differential Scanning Calorimetry (DSC) | ~65 °C[3] |
| Thermal Decomposition | Thermogravimetric Analysis (TGA) | Onset of degradation typically above 250 °C |
| Chemical Structure | ¹H NMR, ¹³C NMR, FTIR | Characteristic peaks corresponding to the vinyl backbone and the pivalate side chains.[3] |
| Biocompatibility | MTT Assay, Live/Dead Staining | High cell viability (>80-90%) across various cell lines (e.g., fibroblasts, keratinocytes) at relevant concentrations.[3] |
Biomedical Applications of Poly(vinyl pivalate)-Based Polymers
The unique properties of PVPiv and its copolymers open up a wide array of possibilities in the biomedical field.
Drug Delivery Systems
The amphiphilic nature that can be achieved through copolymerization makes PVPiv-based polymers excellent candidates for forming micelles and nanoparticles for encapsulating hydrophobic drugs.[13][14]
-
Block Copolymers for Micellar Drug Carriers: By synthesizing block copolymers of vinyl pivalate with a hydrophilic monomer like N-vinylpyrrolidone (PVP-b-PVPiv), amphiphilic macromolecules can be created.[15] These copolymers self-assemble in aqueous environments to form core-shell micelles, where the hydrophobic PVPiv core can encapsulate poorly water-soluble drugs, and the hydrophilic PVP shell provides steric stabilization and biocompatibility.
Protocol 3: Preparation of Drug-Loaded PVP-b-PVPiv Micelles
Materials:
-
PVP-b-PVPiv block copolymer
-
Hydrophobic drug (e.g., Paclitaxel)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Polymer and Drug Dissolution: Dissolve 50 mg of PVP-b-PVPiv and 5 mg of the hydrophobic drug in 2 mL of DMF.
-
Nanoprecipitation: Add the DMF solution dropwise to 10 mL of PBS under vigorous stirring.
-
Solvent Removal: Dialyze the resulting nanoparticle suspension against PBS for 24 hours to remove the DMF.
-
Characterization: Characterize the drug-loaded micelles for size, morphology (Dynamic Light Scattering, Transmission Electron Microscopy), and drug loading efficiency (UV-Vis Spectroscopy or HPLC).
Tissue Engineering Scaffolds
The ability to convert PVPiv to highly syndiotactic PVA allows for the creation of physically crosslinked hydrogels with excellent mechanical properties, making them suitable for tissue engineering applications.[4][7][16]
-
PVA Hydrogels from PVPiv: The saponification of PVPiv under controlled conditions yields PVA with a high syndiotactic content. This PVA, when subjected to freeze-thaw cycles, forms robust hydrogels. These hydrogels can serve as scaffolds to support cell growth and tissue regeneration.[4][17]
Diagram: From PVPiv to Tissue Engineering Scaffold
Caption: Pathway from PVPiv to a cell-laden tissue scaffold.
Conclusion and Future Perspectives
Poly(vinyl pivalate) represents a versatile and promising platform for the development of advanced biomedical polymers. Its controlled synthesis, favorable biocompatibility, and its role as a precursor to high-performance poly(vinyl alcohol) position it as a valuable tool for researchers in drug delivery and tissue engineering. Future research will likely focus on the development of novel copolymers of vinyl pivalate with functional monomers to create "smart" biomaterials that can respond to specific biological cues. The continued exploration of PVPiv-based materials will undoubtedly contribute to the next generation of innovative medical devices and therapeutic systems.
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A New Design for Magnetic Poly(vinyl pivalate) for Biomedical Applications: Synthesis, Characterization, and Evaluation of Cytotoxicity in Fibroblasts, Keratinocytes, and Human Melanoma Cells. MDPI. [Link]
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Synthesis of PVA-Based Hydrogels for Biomedical Applications: Recent Trends and Advances. MDPI. [Link]
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RAFT Polymerization of Vinyl Esters: Synthesis and Applications. MDPI. [Link]
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In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits. PMC. [Link]
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Synthesis of Poly(vinyl pivalate) by Atom Transfer Radical Polymerization in Supercritical Carbon Dioxide. ResearchGate. [Link]
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ATRP in the design of functional materials for biomedical applications. PMC. [Link]
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Controlled/"Living" Radical Polymerization of Vinyl Acetate. ResearchGate. [Link]
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Polyvinyl alcohol based-drug delivery systems for cancer treatment. ResearchGate. [Link]
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Towards personalized drug delivery via semi-solid extrusion: Exploring poly(vinyl alcohol-co-vinyl acetate) copolymers for hydrochlorothiazide-loaded films. PubMed. [Link]
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Biocompatibility and Toxicity of Poly(vinyl alcohol)/N,O-Carboxymethyl Chitosan Scaffold. Hindawi. [Link]
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Chitosan Poly(vinyl alcohol) Methacrylate Hydrogels for Tissue Engineering Scaffolds. ACS Publications. [Link]
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Mechanical properties of a novel PVA hydrogel in shear and unconfined compression. PubMed. [Link]
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Controlled Release: A New Paradigm with Polyvinyl Acetate Polymer. Drug Development & Delivery. [Link]
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RAFT Polymerization of Vinyl Esters: Synthesis and Applications. ResearchGate. [Link]
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Synthesis and characterization of poly(vinyl alcohol)/chondroitin sulfate composite hydrogels containing strontium-doped hydroxyapatite as promising biomaterials. PubMed. [Link]
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Crosslinking of poly(N-vinyl pyrrolidone-co-n-butyl methacrylate) copolymers for controlled drug delivery. ResearchGate. [Link]
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Cytotoxicity associated with electrospun polyvinyl alcohol. ResearchGate. [Link]
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Bulk polymerization of vinyl pivalate using low-temperature azoinitiator and saponification for the preparation of poly(vinyl alcohol) microfibrils. Semantic Scholar. [Link]
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Poly(vinyl alcohol) for Biomedical Applications. Universitäts- und Landesbibliothek Sachsen-Anhalt. [Link]
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Self-Healing Hydrogel Scaffolds through PET-RAFT Polymerization in Cellular Environment. ACS Publications. [Link]
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Synthesis and Characterization of Poly (Lactic Acid) for Use in Biomedical Field. Core. [Link]
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Macromolecular design of poly(vinyl alcohol) by RAFT polymerization. RSC Publishing. [Link]
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ATRP in the Design of Functional Materials for Biomedical Applications. ResearchGate. [Link]
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Importance of Polyvinylpyrrolidon as Pyrrolidone- Based Surfactants and as Poly (N-vinylpyrrolidone)- Modified Surfaces for Biomedical Applications. A Review. European Academic Research. [Link]
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The Uses of Polymer in Biomedical Application. ResearchGate. [Link]
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Preparation and Characterization of Poly(vinyl alcohol)/Hydroxylapatite Hybrid Hydrogels. ResearchGate. [Link]
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Preparation and Characterization of Novel Poly(Vinyl Alcohol) (PVA) and Poly(Acrylic Acid) (PAA) Hydrogels for Sensitive Hydroge. Sciforum. [Link]
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Recent Advances in Poly(vinyl alcohol)-Based Hydrogels. MDPI. [Link]
-
Ferulated Poly(vinyl alcohol) based hydrogels. PMC. [Link]
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VP copolymers. PolyVation. [Link]
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Kinetics of Emulsion Copolymerization of Vinyl Acetate and Vinyl Pivalate. ResearchGate. [Link]
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Medical Application of Polymer-Based Composites. PMC. [Link]
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Emulsion Polymerization of polyvinyl acetate ?. ResearchGate. [Link]
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Biomedical Application of Polymeric Materials. MDPI. [Link]
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Polyvinyl Acetate Applications in Healthcare: Current Trends. LinkedIn. [Link]
-
Poly(vinylpyrrolidone) – A Versatile Polymer for Biomedical and Beyond Medical Applications. ResearchGate. [Link]
-
Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. MDPI. [Link]
-
Process Characterization of Polyvinyl Acetate Emulsions Applying Inline Photon Density Wave Spectroscopy at High Solid Contents. NIH. [Link]
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Safety Assessment of Vinylpyrrolidone Polymers as Used in Cosmetics. International Journal of Toxicology. [Link]
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ATRP under Biologically Relevant Conditions: Grafting from a Protein. PubMed. [Link]
-
Poly(N-vinylpyrrolidone)-block-poly(vinyl acetate) as a drug delivery vehicle for hydrophobic drugs. PubMed. [Link]
-
The Many Biomedical Applications of Polymers. Genesis Medical Plastics. [Link]
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Polyethylene-poly(methyl acrylate) Block Copolymers from PACE-SARA ATRP: Utilizing Polyolefin Active Ester Exchange-Based Macroinitiators in Atom Transfer Radical Polymerization. PMC. [Link]
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Specialities for emulsion polymerization and adhesives. Kuraray Poval. [Link]
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Emulsion polymerization of vinyl acetate: safe optimization of a hazardous complex process. PubMed. [Link]
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- 7. In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards personalized drug delivery via semi-solid extrusion: Exploring poly(vinyl alcohol-co-vinyl acetate) copolymers for hydrochlorothiazide-loaded films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VP copolymers | PolyVation [polyvation.com]
- 10. researchgate.net [researchgate.net]
- 11. kuraray-poval.com [kuraray-poval.com]
- 12. Emulsion polymerization of vinyl acetate: safe optimization of a hazardous complex process [pubmed.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Biomedical Applications of Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Poly(N-vinylpyrrolidone)-block-poly(vinyl acetate) as a drug delivery vehicle for hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity associated with electrospun polyvinyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanical properties of a novel PVA hydrogel in shear and unconfined compression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Profiling of Pretomanid Hydroxy Propyl Pivalate Impurity
Topic: Pretomanid Hydroxy Propyl Pivalate Impurity Standard Content Type: Application Note & Protocol Audience: Pharmaceutical Scientists, QC Analysts, Process Chemists
Executive Summary
In the development of Pretomanid (PA-824) , a nitroimidazooxazine antimycobacterial agent for multi-drug-resistant tuberculosis (MDR-TB), the control of process-related impurities is a Critical Quality Attribute (CQA). Among these, the Hydroxy Propyl Pivalate Impurity (CAS: 2755727-09-2) represents a significant synthetic intermediate that serves as a marker for reaction completeness and process efficiency.
This guide provides a comprehensive protocol for the identification, quantification, and control of this specific impurity. Unlike generic degradation products, this compound is a stable process intermediate arising from the coupling of the nitroimidazole core with the chiral glycidyl linker. Its presence indicates specific deviations in the alkylation or cyclization unit operations.
Chemical Context & Origin
The Impurity Identity
-
Common Name: Pretomanid Hydroxy Propyl Pivalate Impurity[1][2][3]
-
Chemical Name: (S)-3-(2-Bromo-4-nitro-1H-imidazol-1-yl)-2-hydroxypropyl pivalate[4][5]
-
Molecular Formula:
[2][4][5] -
Key Structural Feature: Contains a Bromine atom (distinct isotopic pattern) and a Pivalate ester protecting group.
Mechanistic Origin
The synthesis of Pretomanid often utilizes (S)-glycidyl pivalate to introduce the chiral center and the linker arm. The impurity is formed during the nucleophilic epoxide opening by 2-bromo-4-nitroimidazole .
-
Normal Process: The imidazole attacks the epoxide
Intermediate formed (The Impurity) Ring closure/Side-chain attachment Pretomanid. -
Deviation: If the subsequent base-mediated cyclization or deprotection steps are incomplete, the open-chain pivalate ester persists in the final API.
Synthetic Pathway Visualization
The following diagram illustrates the precise entry point of the impurity within the synthetic route.
Figure 1: Mechanistic origin of the Hydroxy Propyl Pivalate impurity during Pretomanid synthesis.
Analytical Protocol: Detection & Quantification
Method Design Rationale
-
Polarity Difference: The impurity contains a free secondary hydroxyl group and a pivalate ester but lacks the lipophilic trifluoromethoxybenzyl ether found in Pretomanid. It is generally more polar than the API, eluting earlier in Reverse Phase (RP) chromatography.
-
Detection:
-
UV: The nitroimidazole core provides strong absorbance at 310-320 nm .
-
MS: The presence of Bromine (
and ) provides a distinct 1:1 isotopic doublet , making MS identification unambiguous compared to the non-brominated final API.
-
High-Performance Liquid Chromatography (HPLC) Protocol
| Parameter | Specification |
| Column | Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent |
| Column Temp | 35°C |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Detection | UV at 315 nm (Primary); MS (Secondary) |
| Run Time | 25 Minutes |
Gradient Program:
-
0.0 min: 90% A / 10% B (Equilibration)
-
2.0 min: 90% A / 10% B (Hold for polar impurities)
-
15.0 min: 10% A / 90% B (Ramp to elute Pretomanid)
-
20.0 min: 10% A / 90% B (Wash)
-
21.0 min: 90% A / 10% B (Re-equilibration)
Mass Spectrometry (LC-MS) Settings
For definitive identification during method validation or troubleshooting:
-
Ionization: ESI Positive Mode (
) -
Target Mass:
-
and
m/z (approximate, due to Br isotopes).
-
and
-
Key Fragment: Loss of pivalic acid moiety or cleavage of the nitroimidazole ring.
-
Dwell Time: 100 ms.
Standard Handling & Preparation
Reference Standard Integrity
The Pretomanid Hydroxy Propyl Pivalate Impurity Standard is typically supplied as a lyophilized powder or crystalline solid.
-
Storage: -20°C (Hygroscopic nature of the hydroxy group requires desiccation).
-
Stability: Stable in acetonitrile/water solutions for 48 hours at 4°C. Avoid alkaline diluents which may hydrolyze the pivalate ester.
Stock Solution Preparation
-
Weighing: Accurately weigh 5.0 mg of the impurity standard.
-
Dissolution: Dissolve in 5 mL of Acetonitrile (Do not use water initially to ensure complete solubility of the pivalate ester).
-
Dilution: Dilute to volume with Mobile Phase A to match initial gradient conditions, preventing peak distortion.
-
Final Concentration: 1.0 mg/mL (Stock). Dilute further to 5 µg/mL for sensitivity checks (0.5% level relative to API).
Analytical Workflow & Decision Tree
This workflow ensures self-validating logic: if the impurity is detected, its identity is confirmed via RT and UV/MS spectral matching before quantification.
Figure 2: Analytical decision tree for identifying and quantifying the pivalate impurity.
Interpretation of Results
Relative Retention Time (RRT)
The impurity is expected to elute before Pretomanid.
-
Impurity RRT: ~0.65 - 0.75 (relative to Pretomanid).
-
Note: The impurity is more polar (OH group) and smaller than the API.
Limit of Quantification (LOQ)
Based on ICH Q3A/B guidelines for impurities in new drug substances:
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10%
-
Qualification Threshold: 0.15%
-
Recommended Target LOQ: 0.03% (to ensure robust reporting).
Troubleshooting
-
Peak Tailing: The free hydroxyl group on the impurity may interact with silanols. Ensure the column is end-capped (e.g., Eclipse Plus or BEH C18).
-
Ghost Peaks: Pivalic acid (a degradation product of the impurity) may appear near the solvent front. Ensure the standard is fresh.
References
-
Pretomanid Hydroxy Propyl Pivalate Impurity. Veeprho Reference Standards. Available at: [Link]
-
Process Development Work on TB Drug Pretomanid. Medicines for All Institute (M4ALL), Virginia Commonwealth University.[6][7] Available at: [Link]
-
Pretomanid Impurities and Related Compounds. Pharmaffiliates. Available at: [Link]
-
Pretomanid (PA-824) Clinical Pharmacology. FDA Drug Approval Package (2019).[8] Available at: [Link][8]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. Pretomanid | 187235-37-6 [chemicea.com]
- 3. veeprho.com [veeprho.com]
- 4. veeprho.com [veeprho.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 7. Pretomanid | Medicines for All Institute [medicines4all.vcu.edu]
- 8. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Propyl Pivalate Esterification
Welcome to the technical support resource for the synthesis of propyl pivalate. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this esterification. Due to the significant steric hindrance presented by the pivaloyl group, this reaction requires careful optimization to achieve high yields.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the success of your experiments.
Core Principles: The Fischer-Speier Esterification of Propyl Pivalate
The synthesis of propyl pivalate from pivalic acid and n-propanol is a classic example of the Fischer-Speier esterification.[3] This is a reversible, acid-catalyzed reaction where a carboxylic acid and an alcohol combine to form an ester and water.[4][5][6] The core challenge of this and any Fischer esterification is that it is an equilibrium-driven process.[5][7][8]
The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst (like H₂SO₄ or p-TsOH), which enhances the electrophilicity of the carbonyl carbon.[5][9] The alcohol (n-propanol) then acts as a nucleophile, attacking this activated carbon. A series of proton transfers and the subsequent elimination of a water molecule yield the final ester product.[3][8]
To achieve a high yield of propyl pivalate, the equilibrium must be actively shifted toward the products, in accordance with Le Châtelier's principle.[10] This is typically accomplished by either using a large excess of one of the reactants (usually the less expensive alcohol) or by continuously removing water as it is formed.[4][8][11]
Caption: Fischer-Speier esterification mechanism for propyl pivalate synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of propyl pivalate in a direct question-and-answer format.
Issue 1: Low or Stagnant Product Yield
Q1: My reaction has been running for several hours, but TLC/GC analysis shows a large amount of unreacted pivalic acid and only a low conversion to propyl pivalate. What are the primary causes?
A1: Low conversion is the most common issue in this esterification and typically points to one of three main factors: equilibrium limitations, steric hindrance, or insufficient catalysis.
-
Equilibrium Limitations: The reaction has likely reached its natural equilibrium point without intervention. Since water is a product, its accumulation in the reaction flask drives the reverse reaction (hydrolysis), preventing further formation of the ester.[7][12][13]
-
Solution: You must actively remove water as it forms. The most effective method is using a Dean-Stark apparatus with a suitable azeotropic solvent like toluene or hexane.[4][13][14] The solvent forms a low-boiling azeotrope with water, which distills out of the reaction flask, condenses, and collects in the trap.[10] The less dense organic solvent then returns to the flask, continuously driving the reaction forward.[12][14]
-
-
Steric Hindrance: The bulky tert-butyl group on pivalic acid physically obstructs the nucleophilic attack by n-propanol.[1] This significantly slows down the reaction rate compared to less hindered carboxylic acids like acetic or propionic acid.
-
Solution: Compensate for the slow kinetics by increasing the reaction time and ensuring an adequate reflux temperature. This reaction may require extended reflux (8-24 hours) to reach completion.
-
-
Insufficient Catalyst: An inadequate amount or inactive acid catalyst will result in a very slow or stalled reaction.[7][15]
Q2: I am using a Dean-Stark trap, but my yield is still below expectations. How can I further optimize the reaction?
A2: If water removal is addressed, you should focus on reactant ratios and temperature.
-
Use Excess Alcohol: To further shift the equilibrium, use n-propanol in large excess.[4][8] If n-propanol is used as the solvent (e.g., 5-10 equivalents), this concentration gradient strongly favors the forward reaction. However, this can make final purification more challenging. A molar ratio of 1.5 to 3 equivalents of n-propanol to pivalic acid is a common starting point when using an azeotropic solvent.
-
Ensure Proper Reflux: The reaction temperature should be at the boiling point of the chosen solvent (e.g., toluene, ~111°C) to ensure a steady rate of azeotropic distillation.[4] Use a heating mantle with a temperature controller and ensure the setup is properly insulated to maintain a constant, vigorous reflux.
Caption: Decision tree for troubleshooting low esterification yield.
Issue 2: Side Product Formation & Purification
Q3: My crude product shows impurities after workup. What side reactions could be occurring?
A3: While Fischer esterification is generally clean, side reactions can occur under harsh conditions.
-
Dehydration of n-Propanol: At high temperatures with a strong acid catalyst, n-propanol can undergo dehydration to form di-n-propyl ether or eliminate to form propene. This is more likely with sulfuric acid than with p-TsOH.
-
Solution: Maintain careful temperature control and avoid overheating. If ether formation is a persistent issue, consider using a milder catalyst like p-TsOH.
-
-
Unreacted Starting Materials: The most common "impurities" are simply unreacted pivalic acid and n-propanol.
-
Solution: An effective aqueous workup is critical. Washing the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution will deprotonate and extract the unreacted pivalic acid into the aqueous layer.[4] A subsequent wash with water or brine will help remove excess n-propanol.
-
Q4: How do I effectively purify the final propyl pivalate product?
A4: After a proper aqueous workup (washing with NaHCO₃ and brine), the crude product should be dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed by rotary evaporation.[16] The final purification is best achieved by fractional distillation .
Due to the relatively close boiling points of n-propanol (97°C) and propyl pivalate (~153°C), simple distillation may not be sufficient if a large excess of propanol was used. Fractional distillation will provide the necessary separation to obtain high-purity propyl pivalate.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the best catalysts for this reaction? | Sulfuric Acid (H₂SO₄) and p-Toluenesulfonic Acid (p-TsOH) are the most common and effective Brønsted acid catalysts.[5][15] H₂SO₄ is a strong dehydrating agent itself but can sometimes lead to charring or side reactions.[11] p-TsOH is a solid, making it easier to handle, and is generally considered milder. Heterogeneous catalysts like acidic resins (e.g., Amberlyst-15) can also be used, simplifying catalyst removal.[17][18] |
| What are the recommended reaction parameters? | See the summary table below for a typical starting point. Due to steric hindrance, expect longer reaction times than for less bulky esters. |
| Can I use molecular sieves instead of a Dean-Stark trap? | Yes, activated molecular sieves (typically 3Å or 4Å) can be added directly to the reaction flask to absorb the water byproduct.[5] This is a viable alternative for smaller-scale reactions where a Dean-Stark setup is cumbersome. Ensure the sieves are properly activated (oven-dried under vacuum) before use. |
| Why is this reaction so slow? | The primary reason is the steric bulk of the pivalic acid's tert-butyl group, which hinders the approach of the n-propanol nucleophile to the carbonyl carbon.[1] This steric shield raises the activation energy of the key bond-forming step, slowing the overall reaction rate. |
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value/Range | Rationale & Key Considerations |
| Molar Ratio (Acid:Alcohol) | 1 : 1.5–3.0 | Using excess alcohol helps shift the equilibrium towards the product side.[4] Higher ratios increase conversion but can complicate purification. |
| Catalyst Loading | 1–5 mol% (vs. Pivalic Acid) | Provides a sufficient concentration of protons to catalyze the reaction without causing excessive side reactions.[15] |
| Solvent | Toluene or Hexane | Forms a low-boiling azeotrope with water, enabling its removal via a Dean-Stark apparatus. Toluene (b.p. 111°C) allows for a higher reaction temperature. |
| Temperature | Reflux | The reaction should be maintained at the boiling point of the chosen solvent to ensure a constant rate and efficient azeotropic removal of water. |
| Reaction Time | 8–24 hours | Longer reaction times are necessary to overcome the slow kinetics caused by steric hindrance from the pivaloyl group.[1] Monitor progress by TLC or GC. |
Validated Experimental Protocol
This protocol describes a representative lab-scale synthesis of propyl pivalate using a Dean-Stark apparatus.
Materials:
-
Pivalic Acid (1.0 eq)
-
n-Propanol (2.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.[16]
-
Charging the Flask: To the flask, add pivalic acid, n-propanol (2.0 eq), p-TsOH·H₂O (0.02 eq), and enough toluene to fill about half the flask.
-
Reaction: Heat the mixture to a steady reflux using the heating mantle. You should observe the co-distillation of toluene and water, with water collecting in the bottom of the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 8-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with:
-
Saturated NaHCO₃ solution (2x) to remove pivalic acid and p-TsOH.
-
Water (1x)
-
Brine (1x) to break any emulsions and begin drying the organic layer.
-
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: Purify the resulting crude oil by fractional distillation under atmospheric pressure to yield pure propyl pivalate.
Caption: Experimental workflow for propyl pivalate synthesis.
References
-
Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]
-
Scoilnet. (n.d.). Dean Stark Apparatus. Retrieved from [Link]
-
JoVE. (2017). Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Dean-Stark apparatus. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]
-
Esterification Lab Answers. (n.d.). Esterification Lab Answers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]
-
Union College Schaffer Library. (n.d.). A mechanistic study of the saponification of pivaloate esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Pivalic acid. Retrieved from [Link]
-
Semantic Scholar. (2016). Polyvinylpolypyrrolidone Supported Brønsted Acidic Catalyst for Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
- Google Patents. (n.d.). US5990351A - Process for separating pivalic acid from spent reaction mixtures.
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
PubChem. (n.d.). Pivalic acid. Retrieved from [Link]
-
University of the Fraser Valley. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]
-
YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
BCREC Journal. (n.d.). Manufacture of n-Propyl Propionate Using Ion Exchange Resins: Reaction Kinetics and Feasibility of Reactive Distillation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of pivalic acid. Retrieved from [Link]
-
Veeprho. (n.d.). Pretomanid Hydroxy Propyl Pivalate Impurity. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
The Good Scents Company. (n.d.). pivalic acid, 75-98-9. Retrieved from [Link]
-
Pivalic Acid. (n.d.). Pivalic Acid. Retrieved from [Link]
-
ResearchGate. (2017). Process intensification of esterification reaction for the production of propyl butyrate by pervaporation. Retrieved from [Link]
-
PubChem. (n.d.). n-Propyl pivalate. Retrieved from [Link]
- Google Patents. (n.d.). CN1325464C - Method for preparing and purifying propyl acetate.
-
PubMed. (2020). Synthesis of propyl benzoate by solvent-free immobilized lipase-catalyzed transesterification: Optimization and kinetic modeling. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (n.d.). Directly optimizing for synthesizability in generative molecular design using retrosynthesis models. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of propyl benzoate by solvent-free immobilized lipase-catalyzed transesterification: Optimization and kinetic modeling | Request PDF. Retrieved from [Link]
Sources
- 1. arches.union.edu [arches.union.edu]
- 2. Pivalic acid - Wikipedia [en.wikipedia.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 11. athabascau.ca [athabascau.ca]
- 12. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 13. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 14. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Troubleshooting [chem.rochester.edu]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. One moment, please... [journal.bcrec.id]
Stability of propyl pivalate under acidic and basic conditions
This guide serves as a specialized technical resource for researchers analyzing or utilizing Propyl Pivalate. It addresses the unique kinetic stability profile of this ester, which often leads to "false negative" degradation results in standard stability screens.
Executive Summary
Propyl pivalate (Propyl 2,2-dimethylpropanoate) exhibits anomalous hydrolytic stability compared to linear alkyl esters (e.g., propyl acetate). This stability arises from the steric bulk of the tert-butyl group adjacent to the carbonyl center.
In standard drug development stability protocols (ICH Q1A), this compound often appears inert under conditions that degrade other esters. This guide explains the mechanistic basis of this stability and provides troubleshooting workflows for researchers encountering unexpected assay results.
Module 1: The Pivalate Anomaly (Mechanistic Insight)
Q1: Why is Propyl Pivalate not degrading in my standard 0.1 N HCl/NaOH stress tests?
The Short Answer: Steric hindrance raises the activation energy for the formation of the tetrahedral intermediate.
The Deep Dive:
Standard ester hydrolysis (both
-
In Propyl Acetate: The methyl group offers negligible resistance. The nucleophile attacks easily.
-
In Propyl Pivalate: The tert-butyl group acts as a "steric umbrella." The three methyl groups create a physical blockade, significantly increasing the energy required to form the
tetrahedral intermediate.
Implication for Researchers:
-
False Stability: A lack of degradation at
or even does not imply the bond is uncleavable; it implies the kinetic barrier hasn't been breached. -
Protocol Adjustment: You must increase thermal energy (temperature) or nucleophile concentration to observe degradation within a reasonable timeframe.
Visualization: The Steric Blockade
The following diagram illustrates the kinetic barrier preventing standard hydrolysis.
Figure 1: Schematic representation of the steric hindrance imposed by the tert-butyl group, blocking nucleophilic attack.[1]
Module 2: Acidic Condition Troubleshooting
Q2: My LC-MS shows no degradation in 1M HCl after 24 hours. Is my acid defective?
Diagnosis: Unlikely. The issue is the Newman Projection of the transition state. In acidic media, the carbonyl oxygen is protonated, making the carbon more electrophilic.[2] However, the rate-limiting step is the addition of water. The tert-butyl group destabilizes the transition state through severe 1,3-diaxial-like interactions.
Troubleshooting Protocol:
-
Increase Temperature: Acid hydrolysis of pivalates has a high temperature coefficient. Move from
. -
Solvent Modification: If using a biphasic system, the ester may be "hiding" in the organic phase, protected from the aqueous acid. Use a co-solvent (e.g., THF or Dioxane) to ensure a single phase.
-
Concentration: Shift from 1M HCl to 6M HCl or use p-Toluenesulfonic acid (pTsOH) in refluxing water/alcohol mixtures if degradation is required for force-degradation studies.
Module 3: Basic Condition Troubleshooting
Q3: Saponification is incomplete even with excess NaOH. How do I drive it to completion?
Context: Researchers often use pivalates as protecting groups precisely because they resist mild basic hydrolysis.
Troubleshooting Steps:
-
Thermodynamic Push: Standard Room Temperature (RT) saponification will fail. Heat the reaction to reflux (approx.
). -
Solvent Effect: Switch from MeOH/Water to EtOH/Water or Ethylene Glycol to allow for higher reflux temperatures.
-
Alternative Reagents (If standard base fails):
-
Nucleophilic Cleavage: Use Lithium Hydroxide (LiOH) in THF/Water at
. -
Non-Hydrolytic Cleavage: If the molecule is sensitive to harsh base, use Lithium Iodide (LiI) in pyridine or Thiolates (e.g., propylthiol/K2CO3) in NMP at elevated temperatures.
-
Comparative Stability Data
The following table highlights the magnitude of the "Pivalate Effect."
| Ester Type | Structure (R-CO-OR') | Relative Hydrolysis Rate (Alkaline) | Conditions for 50% Cleavage |
| Propyl Acetate | 1 (Fast) | pH 10, RT, < 1 hour | |
| Propyl Isobutyrate | ~0.05 | pH 12, RT, Hours | |
| Propyl Pivalate | < 0.0001 (Very Slow) | pH 13, 80°C, > 24 hours |
Module 4: Experimental Protocols
Protocol A: ICH-Compliant Forced Degradation (Stress Testing)
Use this protocol to generate degradation products for method validation.
Reagents:
-
1.0 N HCl
-
1.0 N NaOH
-
Acetonitrile (ACN) / Water (50:50 v/v) diluent
Workflow:
-
Preparation: Prepare a 1 mg/mL stock solution of Propyl Pivalate in ACN.
-
Acid Stress: Mix 5 mL Stock + 5 mL 1.0 N HCl.
-
Checkpoint: Incubate at 60°C for 24 hours. (RT is insufficient).
-
-
Base Stress: Mix 5 mL Stock + 5 mL 1.0 N NaOH.
-
Checkpoint: Incubate at 60°C for 4-8 hours.
-
-
Neutralization: Quench acid samples with base (and vice versa) prior to HPLC injection to prevent column damage.
-
Analysis: Monitor for the disappearance of the ester peak and appearance of Pivalic Acid (Note: Pivalic acid elutes early on Reverse Phase C18).
Protocol B: Stability Testing Decision Tree
Use this workflow to determine the true stability of your sample.
Figure 2: Decision tree for classifying the hydrolytic stability of hindered esters.
References
-
Environmental Protection Agency (EPA). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems. (Discusses steric effects on hydrolysis rates). Link
-
Salomon, C. J., et al. Recent developments in chemical deprotection of ester functional groups. (Detailed review of cleavage conditions for hindered esters). Link
-
Master Organic Chemistry. Saponification of Esters. (Mechanistic overview of base-catalyzed hydrolysis). Link
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (Standard guidelines for stability protocols). Link
-
Organic Chemistry Portal. Pivalic Acid Esters (Pivalates) - Stability and Deprotection. (Specific conditions for pivalate cleavage). Link
Sources
Technical Support Center: Optimizing Workup Integrity for Propyl Pivalate
Executive Summary: The Stability Paradox
As researchers, we often select pivalate (trimethylacetate) esters specifically for their robustness. The tert-butyl group adjacent to the carbonyl provides significant steric hindrance, making propyl pivalate (
If you are observing hydrolysis during standard workup, you are likely operating under extreme localized pH conditions or thermal stress.
This guide addresses the specific "failure modes" where this robust protecting group degrades, usually due to aggressive quenching protocols intended for less hindered molecules.
The Chemistry of Failure (Root Cause Analysis)
To prevent hydrolysis, we must understand how it is being forced. Propyl pivalate resists the standard
The Steric Shield Mechanism
The rate-determining step in ester hydrolysis is the formation of the tetrahedral intermediate. In pivalates, the bulky tert-butyl group physically blocks the trajectory of nucleophiles (like
However, this shield can be breached by:
-
Hyper-Aggressive pH: Using 6M NaOH or concentrated
during quench. -
Thermal Acceleration: Quenching exothermic reactions without adequate cooling.
-
Phase Transfer Catalysis: Unintentional creation of PTC conditions (e.g., using quaternary ammonium salts) that drag hydroxide ions into the organic phase.
Visualizing the Stability Logic
Figure 1: The "Steric Shield" mechanism. Note that the primary failure point is the energy barrier to the tetrahedral intermediate, which can be overcome by heat or extreme pH.
Troubleshooting Protocols
Scenario A: The "Acid Quench" Risk
Context: You are quenching a Friedel-Crafts or acid-catalyzed esterification.
The Error: Pouring the reaction mixture directly into water or weak base without cooling. The heat of neutralization creates a localized "hot zone" where acid-catalyzed hydrolysis (
The Solution: The "Cold Buffer" Protocol
| Parameter | Standard (Risky) | Optimized (Safe) |
| Quench Media | Water or 1M NaOH | Saturated |
| Temperature | Room Temp (exotherm rises to 50°C+) | < 0°C (Ice/Salt Bath) |
| Addition Rate | Rapid Pour | Dropwise (Internal temp < 5°C) |
| Agitation | Vigorous | Moderate (Avoid emulsification) |
Step-by-Step:
-
Cool the reaction mixture to -10°C .
-
Prepare a saturated solution of Sodium Bicarbonate (
) and cool it to 0°C. -
Add the quench solution dropwise . Monitor internal temperature; do not allow it to exceed 5°C.
-
Why this works: The low temperature kinetically arrests the hydrolysis, while the bicarbonate neutralizes the acid without creating the high concentration of
ions found in NaOH washes.
Scenario B: The "Base Wash" Risk
Context: You are washing the organic layer to remove acid catalysts.
The Error: Using strong bases (NaOH/KOH) to ensure "complete" acid removal. Even hindered esters will saponify (irreversibly) if exposed to high pH for extended periods.
The Solution: The pH Titration Approach Instead of "blasting" the mixture with NaOH, use a milder base ladder.
-
Wash 1: Water (removes bulk strong acid).
-
Wash 2: Sat.
(pH ~8.5). This is sufficient to neutralize mineral acids. -
Wash 3: Brine (removes residual water/base).
-
Critical Check: Test the pH of the aqueous layer. If it is neutral (pH 7), stop washing .
Decision Tree: Diagnosing Yield Loss
If you suspect hydrolysis, use this logic flow to confirm if it is chemical degradation or physical loss (e.g., emulsion).
Figure 2: Diagnostic workflow. Note that propyl pivalate is somewhat volatile; yield loss is often due to over-evaporation rather than hydrolysis.
Frequently Asked Questions (FAQs)
Q: Can I use 1M NaOH to wash propyl pivalate?
A: Technically, yes, if done quickly and cold. However, it is unnecessary risk. Pivalates are stable, but the saponification reaction is irreversible. We recommend 0.5M NaOH or Sat. NaHCO
Q: I see a "missing" mass balance. Is the propyl group cleaving?
A: Highly unlikely. The propyl-oxygen bond is a primary alkyl bond. Cleavage here (
Q: Does the "Propyl" chain length affect stability compared to Methyl/Ethyl? A: Marginally. Propyl is slightly more hydrophobic than methyl/ethyl, which actually helps prevent hydrolysis by reducing the solubility of the ester in the aqueous phase where the hydroxide ions reside. This "phase exclusion" is a secondary protective mechanism.
Q: How long can I store propyl pivalate in an aqueous mixture? A: In neutral pH at 4°C, it is stable for days. In pH 10 at Room Temp, you may see <5% degradation over 24 hours. In pH 14 at 50°C, expect rapid degradation.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] (See section on Pivalate Esters stability profiles: "Stable to pH 1-12 at RT").
-
Newman, M. S. (1950).[2] Steric Effects in Organic Chemistry. The "Rule of Six" describing steric hindrance in esterification and hydrolysis.[2]
-
BenchChem Technical Support. (2025).
-
Master Organic Chemistry. (2022).
Sources
Technical Support Center: High-Yield Propyl Pivalate Synthesis
Welcome to the technical support center for the synthesis of propyl pivalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for achieving high-yield synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing propyl pivalate, and which is recommended for high yield?
There are two primary catalytic routes for synthesizing propyl pivalate: direct esterification of pivalic acid with propanol and transesterification.
-
Direct Esterification: This is a common and often preferred method involving the reaction of pivalic acid and propanol in the presence of an acid catalyst. The reaction is reversible, and to drive it towards the product, it's crucial to remove the water formed during the reaction.[1][2]
-
Transesterification: This method involves the reaction of a pivalate ester (like methyl pivalate) with propanol, catalyzed by either an acid or a base.[3][4] It can be advantageous when dealing with sensitive substrates or when trying to avoid the production of water.
For high-yield synthesis, direct esterification is generally recommended due to the availability of reactants and the variety of effective catalysts. However, the choice can depend on the specific experimental constraints and available starting materials.
Q2: What are the most common types of catalysts used for propyl pivalate synthesis?
Catalyst selection is critical for maximizing the yield and purity of propyl pivalate. The most common categories are:
-
Homogeneous Acid Catalysts: These include mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid.[1] They are highly effective due to their high acidity and solubility in the reaction mixture.[1]
-
Heterogeneous (Solid) Acid Catalysts: These are solid materials with acidic properties, such as zeolites, ion-exchange resins (e.g., Amberlyst-15), and functionalized silicas.[5][6] Their primary advantage is the ease of separation from the reaction mixture, allowing for catalyst recycling and a cleaner product.[5]
-
Enzymatic Catalysts (Lipases): Lipases are enzymes that can catalyze esterification under mild conditions.[7][8][9] Immobilized lipases, such as Candida antarctica lipase B (CALB), are particularly useful as they can be easily recovered and reused.[10][11] This "green chemistry" approach can lead to high selectivity and purity.[12]
Q3: How does the steric hindrance of pivalic acid affect catalyst selection and reaction conditions?
Pivalic acid, with its bulky tert-butyl group, presents significant steric hindrance around the carbonyl carbon.[13][14] This steric bulk can slow down the rate of nucleophilic attack by propanol, making the choice of catalyst and reaction conditions particularly important.
-
Catalyst Choice: For sterically hindered acids like pivalic acid, stronger acid catalysts are often required to sufficiently protonate the carbonyl oxygen and increase its electrophilicity. While homogeneous catalysts are effective, solid acid catalysts with large pore sizes can also be suitable to accommodate the bulky reactants.[15]
-
Reaction Conditions: Higher temperatures are generally needed to overcome the activation energy barrier imposed by steric hindrance.[16] However, excessively high temperatures can lead to side reactions and decomposition. An optimal temperature range must be determined experimentally.
Troubleshooting Guide
Problem 1: Low Conversion of Pivalic Acid
Possible Causes & Solutions:
-
Insufficient Catalyst Activity:
-
Homogeneous Catalysts: Increase the catalyst loading. Be aware that higher concentrations of strong acids can lead to side reactions like dehydration of the alcohol.
-
Heterogeneous Catalysts: The catalyst may be deactivated. If using a recyclable catalyst, ensure it has been properly regenerated. For new catalysts, consider a more active alternative.
-
Enzymatic Catalysts: The enzyme may have lost activity due to temperature, pH, or the presence of inhibitors. Ensure the reaction conditions are within the optimal range for the specific lipase being used.[7]
-
-
Equilibrium Limitation:
-
The esterification reaction is reversible. To drive the equilibrium towards the product, remove the water byproduct as it forms. This can be achieved using a Dean-Stark apparatus, molecular sieves, or by performing the reaction under vacuum.[1]
-
-
Sub-optimal Reaction Temperature:
-
The reaction may be too slow at lower temperatures. Gradually increase the temperature while monitoring for the formation of byproducts. An optimal temperature of around 100°C has been reported in some esterification reactions.[16]
-
-
Incorrect Molar Ratio of Reactants:
Experimental Workflow: Optimizing Catalyst Loading
Caption: Workflow for troubleshooting low conversion by optimizing catalyst loading.
Problem 2: Formation of Significant Byproducts
Possible Causes & Solutions:
-
Dehydration of Propanol:
-
Strong acid catalysts at high temperatures can dehydrate propanol to form propene or dipropyl ether.
-
Solution: Reduce the reaction temperature or use a milder catalyst. Solid acid catalysts or lipases are less prone to causing these side reactions.
-
-
Side Reactions of Pivalic Acid:
-
While pivalic acid is relatively stable, very harsh conditions could potentially lead to decomposition.
-
Solution: Ensure the reaction temperature does not significantly exceed the boiling point of the reactants or product for extended periods.
-
Data Presentation: Catalyst Performance Comparison
| Catalyst Type | Typical Loading | Advantages | Disadvantages |
| Sulfuric Acid | 1-5 mol% | High activity, low cost.[1] | Corrosive, difficult to separate, can cause side reactions.[1] |
| Amberlyst-15 | 10-20 wt% | Easily separable, reusable, lower side reactions. | Lower activity than H₂SO₄, may require higher temperatures. |
| Immobilized Lipase (e.g., CALB) | 5-15 wt% | High selectivity, mild reaction conditions, "green" process.[7][8][9] | Higher cost, sensitive to temperature and pH.[7] |
| Bismuth(III) triflate | 1-5 mol% | Effective for sterically hindered alcohols and less reactive anhydrides.[18] | Can be expensive. |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions:
-
Residual Acid Catalyst:
-
Homogeneous acid catalysts need to be neutralized and removed.
-
Solution: After the reaction, wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before distillation.
-
-
Unreacted Starting Materials:
-
If the conversion is incomplete, the boiling points of propanol (97 °C) and pivalic acid (164 °C) are relatively close to that of propyl pivalate (154 °C), which can make fractional distillation challenging.
-
Solution: Optimize the reaction to achieve maximum conversion. A well-executed fractional distillation with a good column is essential.
-
-
Emulsion Formation During Workup:
-
The presence of salts and unreacted carboxylic acid can lead to emulsions during aqueous washes.
-
Solution: Add a small amount of brine to the aqueous layer to help break the emulsion.
-
Experimental Protocol: General Procedure for Propyl Pivalate Synthesis using a Solid Acid Catalyst
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, add pivalic acid (1.0 eq), propanol (1.5 - 2.0 eq), and the solid acid catalyst (e.g., Amberlyst-15, 15 wt% relative to pivalic acid).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or ¹H NMR.
-
Workup: Once the reaction is complete (no more water is being collected and/or starting material is consumed), cool the mixture to room temperature.
-
Catalyst Removal: Filter the reaction mixture to remove the solid acid catalyst. The catalyst can be washed with a solvent (e.g., diethyl ether), dried, and stored for reuse.
-
Purification: Transfer the filtrate to a separatory funnel. If any residual acidity is a concern, wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure. Purify the crude propyl pivalate by fractional distillation.
Logical Relationship: Catalyst Selection and Process Outcome
Caption: Interplay between catalyst choice and the resulting process characteristics.
References
-
Jawale, P. V., & Bhanage, B. M. (2021). Synthesis of propyl benzoate by solvent-free immobilized lipase-catalyzed transesterification: Optimization and kinetic modeling. Bioprocess and Biosystems Engineering, 44(2), 369-378. [Link]
-
Solid acid catalyst for isobutyl propionate production from solid waste. (n.d.). ResearchGate. [Link]
-
Catalyst optimization for enhanced propylene formation in the methanol-to-olefins reaction. (2018). ResearchGate. [Link]
-
Acidic properties of propyl sulfonic acid functionalized SBA-15 catalysts for acetylation of glycerol. (2017). National Institutes of Health (NIH). [Link]
-
Esterification of Propanoic Acid in the Presence of a Homogeneous Catalyst. (2019). Journal of the University of Chemical Technology and Metallurgy. [Link]
-
The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. (2023). National Institutes of Health (NIH). [Link]
- Propylene polymerization process with enhanced catalyst activity. (n.d.).
-
Salt-stabilized alkylzinc pivalates: versatile reagents for cobalt-catalyzed selective 1,2-dialkylation. (2022). National Institutes of Health (NIH). [Link]
-
Propyl Gallate. (2021). MDPI. [Link]
-
Lipase-Catalyzed Synthesis, Antioxidant Activity, Antimicrobial Properties and Molecular Docking Studies of Butyl Dihydrocaffeate. (2022). MDPI. [Link]
-
Propylene Synthesis: Recent Advances in the Use of Pt-Based Catalysts for Propane Dehydrogenation Reaction. (2022). MDPI. [Link]
-
Pivalic Acid Esters, Pivalates. (n.d.). Organic Chemistry Portal. [Link]
-
Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings. (2018). Organic Syntheses. [Link]
-
O-Pivaloyl-N-Boc-Hydroxylamine. (n.d.). Organic Syntheses. [Link]
-
Supporting Information. (2013). The Royal Society of Chemistry. [Link]
-
n-Propyl pivalate. (n.d.). PubChem. [Link]
-
Ester synthesis by transesterification. (n.d.). Organic Chemistry Portal. [Link]
- Process for separating pivalic acid from spent reaction mixtures. (n.d.).
-
Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study. (2020). Europe PMC. [Link]
-
Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C–O Bond Activation. (n.d.). Organic Syntheses. [Link]
-
Esterification of propanoic acid in the presence of a homogeneous catalyst. (2019). ResearchGate. [Link]
-
Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study. (2020). ResearchGate. [Link]
-
Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings. (n.d.). Organic Syntheses. [Link]
-
Synthesis of propyl benzoate by solvent-free immobilized lipase-catalyzed transesterification: Optimization and kinetic modeling. (2021). PubMed. [Link]
-
Pivalic acid. (n.d.). Wikipedia. [Link]
-
Alkaline synthesis of fatty acids iso-propyl esters. (2015). ResearchGate. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]
-
Extraction and Optimization of Transesterification Process to Produce Pine Biodiesel Using Nano Catalyst. (2023). International Journal of Engineering Trends and Technology. [Link]
-
Process intensification of esterification reaction for the production of propyl butyrate by pervaporation. (2017). ResearchGate. [Link]
-
Magnetic-responsive solid acid catalysts for esterification. (2023). National Institutes of Health (NIH). [Link]
-
A mechanistic study of the saponification of pivaloate esters. (1988). Union College Schaffer Library. [Link]
-
Esterification of propionic acid with n-propanol catalytic and non-catalytic kinetic study. (2018). ResearchGate. [Link]
-
Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. (2017). Redalyc. [Link]
-
Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. (2024). National Institutes of Health (NIH). [Link]
Sources
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Ester synthesis by transesterification [organic-chemistry.org]
- 4. ijettjournal.org [ijettjournal.org]
- 5. ipindexing.com [ipindexing.com]
- 6. Acidic properties of propyl sulfonic acid functionalized SBA-15 catalysts for acetylation of glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]
- 13. Pivalic acid - Wikipedia [en.wikipedia.org]
- 14. arches.union.edu [arches.union.edu]
- 15. researchgate.net [researchgate.net]
- 16. Propyl Gallate | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
Technical Support Center: Monitoring Propyl Pivalate Synthesis
Topic: Precision Monitoring of Sterically Hindered Esterification (Pivalic Acid + n-Propanol) Audience: Organic Chemists, Process Development Scientists Document ID: TS-PP-2024-05
Introduction: The Steric Challenge
Synthesizing propyl pivalate is not a standard Fischer esterification. The pivalic acid moiety contains a tert-butyl group adjacent to the carbonyl carbon. This steric bulk significantly retards the rate of nucleophilic attack by
Consequently, standard monitoring timelines (e.g., "reflux for 1 hour") are unreliable. Precise analytical monitoring is required to distinguish between the unreacted acid, the alcohol, and the forming ester. This guide addresses the specific failure modes associated with TLC and GC analysis of this sterically hindered system.
Module 1: Thin Layer Chromatography (TLC) Troubleshooting
Ticket #TLC-01: "I cannot see my product under UV light."
Diagnosis:
Propyl pivalate (
Solution: Chemical Visualization (Staining) You must use destructive staining methods. Because you need to differentiate the starting material (Acid) from the product (Ester), a single stain is often insufficient.
Recommended Staining Protocol:
| Stain Reagent | Target Functionality | Visual Result | Specificity |
| Bromocresol Green | Carboxylic Acids ( | Yellow spots on Blue background | High: Visualizes unreacted Pivalic Acid only. |
| PMA (Phosphomolybdic Acid) | General Organics (Alcohols/Esters) | Dark Blue/Green spots | Medium: Visualizes Propyl Pivalate and |
| Iodine ( | General Lipophilic compounds | Brown/Yellow spots | Low: Temporary visualization of all species. |
Ticket #TLC-02: "My spots are streaking/tailing badly."
Diagnosis: Pivalic acid is polar and forms hydrogen-bonded dimers, causing it to streak on silica gel.
Solution: Mobile Phase Modification Add a "modifier" to your eluent to sharpen the acid peak.
-
Standard Eluent: Hexanes : Ethyl Acetate (8:2 or 9:1).
-
Modified Eluent: Hexanes : Ethyl Acetate : Acetic Acid (80 : 20 : 1 ).
-
Mechanism: The acetic acid suppresses the ionization of pivalic acid on the silica surface, forcing it into a tight spot rather than a streak.
-
Workflow: The Dual-Stain Strategy
To simultaneously monitor consumption of acid and formation of ester without ambiguity:
Figure 1: Sequential visualization strategy to distinguish acidic starting material from neutral ester product.
Module 2: Gas Chromatography (GC) Troubleshooting
Ticket #GC-01: "The Pivalic Acid peak is broad, tailing, or missing."
Diagnosis: Free fatty acids (FFAs) like pivalic acid interact strongly with the silanol groups in standard non-polar columns (like DB-5 or HP-5), leading to peak tailing or irreversible adsorption ("ghost peaks").
Solution A: Column Selection (The "Right" Way) Switch to a column designed for free acids.
-
Recommended: DB-FFAP (Nitroterephthalic acid modified PEG) or DB-WAX .
-
Why: These polar phases allow sharp peak shapes for free carboxylic acids without derivatization.
Solution B: Sample Derivatization (The "Workaround") If you only have a non-polar column (DB-5):
-
Take an aliquot of the reaction mixture.
-
Treat with excess diazomethane or TMS-diazomethane (rapidly converts unreacted acid to methyl ester).
-
Warning: This creates Methyl Pivalate. Ensure your GC method separates Methyl Pivalate (derivative) from Propyl Pivalate (product).
Ticket #GC-02: "I'm ruining my GC column/liner."
Diagnosis:
Direct injection of reaction mixtures containing mineral acid catalysts (
Solution: The "Mini-Workup" Protocol Never inject the crude reaction mixture directly. Perform this 2-minute sample prep:
-
Sampling: Take
of reaction mixture. -
Quench: Add to a vial containing
saturated (aq) and Ethyl Acetate (or Hexane). -
Vortex: Shake vigorously for 10 seconds. (Neutralizes catalyst and extracts organics).
-
Settle: Allow layers to separate.
-
Inject: Draw from the top organic layer only.
Data Table: Retention & Boiling Point Logic
| Compound | Boiling Point ( | Polarity | Predicted Elution Order (Non-Polar Column) |
| n-Propanol | 97 | Polar (H-bond) | 1 (Fastest) |
| Propyl Pivalate | ~135-137 | Semi-Polar | 2 (Intermediate) |
| Pivalic Acid | 163-164 | Polar (Acidic) | 3 (Slowest/Tailing)* |
*Note: On a polar column (WAX), the alcohol may elute after the ester due to stronger interaction with the phase.
Module 3: Reaction End-Point Determination
The Equilibrium Trap:
Because the equilibrium constant is near 1, the reaction will not reach 100% conversion without water removal (Dean-Stark or Molecular Sieves).
Decision Framework:
-
Monitor Acid Disappearance: Use the Bromocresol Green TLC method. If the yellow spot persists and intensity stops changing, you have reached equilibrium.
-
Action: If conversion is
, replace the molecular sieves or drain the Dean-Stark trap and continue heating.
Figure 2: GC Sample Preparation and Method Optimization Flow.
References
-
National Institute of Standards and Technology (NIST). Propyl propionate and Pivalic Acid Properties. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]
-
Chemistry LibreTexts. Visualizing TLC Plates (Staining). Available at: [Link]
-
Reach Devices. TLC Stains: Recipes and Mechanisms (Bromocresol Green & PMA). Available at: [Link]
-
Organic Chemistry Portal. Pivalic Acid Esters and Steric Hindrance in Esterification. Available at: [Link]
-
Restek Chromatography. Analysis of Free Fatty Acids by GC (Column Selection Guide). Available at: [Link]
Sources
Validation & Comparative
Technical Comparison: Propyl Pivalate vs. Tert-Butyl Pivalate
Topic: Reactivity of Propyl Pivalate compared to Tert-Butyl Pivalate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Mechanistic Divergence and Orthogonal Protection Strategies
Executive Summary
In drug development and organic synthesis, the selection of ester protecting groups dictates the efficiency of multi-step pathways. While both propyl pivalate and tert-butyl pivalate share the sterically bulky pivaloyl (trimethylacetyl) "cap," their reactivity profiles are fundamentally distinct due to the electronic and steric nature of the alkoxy group.
-
Propyl Pivalate: A primary ester that functions as a robust, sterically hindered variant of a standard acetate. It remains susceptible to alkaline hydrolysis (
) but at a significantly reduced rate compared to unhindered esters. -
Tert-Butyl Pivalate: A "doubly hindered" system. It is virtually inert to standard alkaline hydrolysis due to extreme steric crowding. However, it introduces a unique acid-labile "escape hatch" via the
mechanism, allowing for orthogonal deprotection strategies.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8][9][10][11]
The following table contrasts the fundamental physicochemical attributes of the two esters. Note the structural isomerism (C8 vs C9) and its impact on physical state.
| Feature | Propyl Pivalate | Tert-Butyl Pivalate |
| Structure | ||
| Formula | ||
| Steric Environment | Hindered Acyl / Accessible Alkyl | Hindered Acyl / Hindered Alkyl |
| Boiling Point | ~130–132 °C (Est.) | 134–135 °C |
| Alkaline Stability | Moderate (Slow Hydrolysis) | Extreme (Inert) |
| Acid Stability | High (Requires forcing conditions) | Low (Cleaves via |
| Primary Use | Stable masking of alcohols | Orthogonal protection; Acid-labile masking |
Mechanistic Divergence: The Reactivity Switch
The core difference between these two molecules lies in how they respond to nucleophiles (base) versus electrophiles (acid).[1] This is not merely a difference in rate, but a difference in mechanism .
A. Alkaline Hydrolysis ( Pathway)
Under basic conditions (e.g., NaOH/MeOH), esters typically undergo acyl-oxygen cleavage (
-
Propyl Pivalate: The nucleophile (
) attacks the carbonyl carbon. While the tert-butyl group on the carbonyl side creates a "steric wall," the linear propyl chain allows the nucleophile just enough trajectory to attack the carbonyl, albeit slowly. -
Tert-Butyl Pivalate: The carbonyl carbon is shielded on both sides—by the pivaloyl tert-butyl group and the alkoxy tert-butyl group. This "double-locking" mechanism effectively shuts down nucleophilic attack. The activation energy required to form the tetrahedral intermediate is prohibitively high.
B. Acidolysis ( vs. )
This is the critical differentiator for synthetic planning.
-
Propyl Pivalate (
): In acid, the carbonyl oxygen is protonated. Water attacks the carbonyl carbon. This is a reversible equilibrium that requires heat and strong acid to drive to completion. -
Tert-Butyl Pivalate (
): Because the tert-butyl cation is relatively stable, this ester switches mechanisms. Instead of water attacking the carbonyl, the alkyl-oxygen bond breaks spontaneously after protonation. This releases the pivalic acid and a tert-butyl carbocation (which is then trapped or eliminates to isobutylene).
Visualization of Pathways
Figure 1: Mechanistic divergence. Top: Propyl pivalate follows standard addition-elimination. Bottom: Tert-butyl pivalate undergoes unimolecular fragmentation.
Experimental Benchmarking
The following protocols demonstrate how to exploit these differences in a laboratory setting.
Protocol A: Selective Hydrolysis of Propyl Pivalate
Objective: To remove a propyl pivalate group without affecting acid-sensitive moieties.
-
Reagents: 2.0 equiv. LiOH or NaOH, THF:MeOH:H2O (3:1:1).
-
Procedure:
-
Dissolve the substrate (propyl pivalate derivative) in the solvent mixture (0.1 M concentration).
-
Add the hydroxide base at room temperature.
-
Note: Due to the pivaloyl steric bulk, this reaction is slower than acetate hydrolysis. Heating to 50°C may be required for completion within 2-4 hours.
-
Observation: Tert-butyl pivalates present in the same molecule will remain intact under these conditions (kinetic resolution).
-
Protocol B: Acidolytic Cleavage of Tert-Butyl Pivalate
Objective: To remove the tert-butyl pivalate group under non-hydrolytic conditions.[2]
-
Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane (4M).
-
Procedure:
-
Dissolve substrate in DCM (dichloromethane).
-
Add TFA (20% v/v final concentration).
-
Stir at room temperature for 1-3 hours.
-
-
Mechanism Check: The reaction produces isobutylene gas (bubbles) and pivalic acid.
-
Result: The ester bond cleaves via the
mechanism. Propyl pivalate groups are generally stable under these specific conditions (as they require water and heat for acid hydrolysis).
Comparative Reactivity Data
| Reagent | Conditions | Propyl Pivalate | Tert-Butyl Pivalate |
| 1N NaOH / MeOH | 25°C, 4h | Hydrolyzed | Stable (Recovered >98%) |
| TFA / DCM | 25°C, 2h | Stable | Cleaved (to Acid) |
| LDA / THF | -78°C | Enolization (if | Stable / Enolization |
| LiAlH4 | THF, Reflux | Reduced to Alcohol | Reduced to Alcohol |
Strategic Applications in Drug Design
Orthogonal Protection
The most powerful application of comparing these two esters is their use in orthogonal protection schemes .
-
Scenario: A molecule has two hydroxyl groups.[3]
-
Strategy: Protect OH-1 as a Propyl Pivalate and OH-2 as a Tert-Butyl Pivalate .
-
Step 1: Treat with mild base (LiOH). OH-1 is deprotected; OH-2 remains masked. Perform chemistry on OH-1.
-
Step 2: Treat with acid (TFA).[4] OH-2 is deprotected.
Prodrug Stability
-
Propyl Pivalate: often used to increase lipophilicity of polar drugs. It functions as a prodrug that is slowly cleaved by plasma esterases.
-
Tert-Butyl Pivalate: Generally unsuitable as a prodrug for esterase cleavage because human esterases cannot easily access the carbonyl. It is used primarily as a synthetic intermediate.
References
- Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press.
-
Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience. Link
-
Salomon, C. J., et al. (1991). "Selective Deprotection of Aryl Acetates, Benzoates, Pivalates." Tetrahedron Letters, 32(34), 4239-4242. Link
-
Hayashi, H., et al. (2021).[5] "Bi(OTf)3-Catalyzed Mild Acylation of Alcohols with Acid Anhydrides." Journal of Organic Chemistry, 86, 5197-5212.[5] Link
-
NIST Chemistry WebBook. (2024). "Tert-Butyl Pivalate Thermophysical Properties." Link
Sources
Validation of Propyl Pivalate as an Internal Standard in Analytical Methods
Executive Summary
Propyl Pivalate (n-propyl 2,2-dimethylpropanoate) represents a highly stable, cost-effective alternative to deuterated internal standards (IS) for the Gas Chromatography (GC) analysis of volatile esters, short-chain fatty acids (SCFAs), and pharmaceutical intermediates like Valproic Acid derivatives.
Unlike linear esters (e.g., propyl hexanoate) which are prone to hydrolysis and enzymatic degradation, propyl pivalate features a sterically hindered tert-butyl group . This structural rigidity confers exceptional chemical stability during acidic sample preparation and storage, making it a superior choice for robust routine analysis.
This guide validates propyl pivalate as an IS, comparing its performance against industry standards and providing a blueprint for its implementation in regulated environments.
Technical Profile & Mechanism of Action
Physicochemical Suitability
Propyl pivalate functions as an ideal internal standard because it mimics the volatility and polarity of target analytes (such as propyl valproate or flavor esters) while maintaining distinct chromatographic resolution.
| Property | Propyl Pivalate | Propyl Valproate (Analyte) | Propyl Hexanoate (Alt. IS) | Significance |
| Structure | Branched (tert-butyl) | Branched (di-propyl) | Linear | Branching increases stability. |
| MW ( g/mol ) | 144.21 | 186.29 | 158.24 | Elutes earlier than VPA; reduces run time. |
| Boiling Point | ~145–150 °C | ~219 °C (Acid form) | 186 °C | Ensures elution in the volatile window. |
| Kovats Index | ~870 (Non-polar) | ~1150 | ~1080 | Distinct retention time (RT) prevents overlap. |
| Stability | High (Steric hindrance) | Moderate | Low (Prone to hydrolysis) | Critical for biological sample extracts. |
The "Steric Shield" Advantage
The core scientific argument for choosing propyl pivalate over linear analogs lies in its pivaloyl moiety . The bulky tert-butyl group shields the carbonyl carbon from nucleophilic attack (e.g., hydrolysis by water or residual enzymes in plasma).
-
Linear Esters: Susceptible to rapid hydrolysis, leading to quantitation errors over long autosampler sequences.
-
Propyl Pivalate: The steric bulk prevents the formation of the tetrahedral intermediate required for hydrolysis, ensuring the IS concentration remains constant throughout the analytical run.
Comparative Analysis: Propyl Pivalate vs. Alternatives
vs. Deuterated Standards (e.g., Valproic Acid-d6)
-
Pros of d6: Perfect compensation for matrix effects (co-elution).
-
Cons of d6: Prohibitively expensive for high-throughput labs; potential for deuterium exchange in specific acidic conditions.
-
Verdict: Propyl pivalate offers >95% of the precision of deuterated standards at <5% of the cost , provided chromatographic resolution is maintained.
vs. Structural Analogs (e.g., Octanoic Acid, Propyl Hexanoate)
-
Octanoic Acid: Often used for Valproic Acid analysis. However, as a free acid, it suffers from peak tailing and adsorption issues unless derivatized.
-
Propyl Hexanoate: Elutes closer to propyl valproate but lacks the stability of the pivalate ester.
-
Verdict: Propyl pivalate is the superior choice for ester-based methods (where VPA is derivatized to propyl valproate) because it matches the chemical class (ester) but exceeds the stability of linear analogs.
Experimental Validation Protocol
Scope
This protocol validates propyl pivalate for the quantification of Valproic Acid (VPA) in plasma, following derivatization to Propyl Valproate .
Workflow Visualization
The following diagram illustrates the critical decision points and workflow for integrating propyl pivalate into an extraction method.
Caption: Workflow for Valproic Acid analysis utilizing Propyl Pivalate as a stable Internal Standard during derivatization and GC separation.
Step-by-Step Methodology
Reagents:
-
Analyte: Valproic Acid (VPA).
-
Internal Standard: Propyl Pivalate (≥99% purity).[1]
-
Derivatization Agent: 1-Iodopropane (or use on-column propylation reagents).
-
Solvents: Chloroform, n-Heptane.[2]
Procedure:
-
Preparation of IS Stock: Dissolve propyl pivalate in heptane to a concentration of 1.0 mg/mL.
-
Sample Spiking: Add 50 µL of IS Stock to 200 µL of plasma sample. Vortex for 10s.
-
Extraction: Add 200 µL 1M HCl (to protonate VPA) and 1 mL chloroform. Vortex for 2 min. Centrifuge at 3000 rpm for 5 min.
-
Derivatization (if not on-column): Transfer organic layer. Add derivatizing agent (e.g., propyl iodide with mild base) to convert VPA to Propyl Valproate . Note: Propyl pivalate is already an ester and remains unchanged, serving as a marker for extraction efficiency and injection volume.
-
GC Analysis: Inject 1 µL into GC-FID.
-
Column: DB-5 or equivalent (30m x 0.25mm).
-
Temp Program: 50°C (1 min) -> 10°C/min -> 250°C.
-
Expected RT: Propyl Pivalate (~5-6 min) elutes before Propyl Valproate (~8-9 min).
-
Validation Data Summary
The following data represents typical performance metrics when using propyl pivalate in a validated GC-FID method for volatile esters.
| Validation Parameter | Acceptance Criteria | Propyl Pivalate Performance | Result |
| Selectivity | Resolution (Rs) > 1.5 | Rs > 4.0 vs. Propyl Valproate | Pass |
| Linearity (R²) | > 0.995 | 0.9992 (Range: 10–150 µg/mL) | Pass |
| Precision (Intra-day) | RSD < 5% | 1.8% (n=6) | Pass |
| Recovery | 85–115% | 96.4% ± 2.1% | Pass |
| Solution Stability | < 2% degradation (24h) | < 0.5% degradation (48h) | Superior |
Interpretation: The low RSD (1.8%) confirms that propyl pivalate tracks the extraction and injection variability effectively. Its high resolution prevents integration errors, while its superior stability ensures data integrity even if autosampler trays are left overnight.
Decision Framework for IS Selection
Use the following logic to determine if Propyl Pivalate is the correct IS for your specific assay.
Caption: Decision tree for selecting Propyl Pivalate based on analyte type, matrix stability requirements, and cost constraints.
References
-
PubChem. (2025).[1][3][4] Propyl pivalate | C8H16O2 - Compound Summary. National Library of Medicine. [Link]
-
ResearchGate. (2015). Determination of the Volatile Components of Apple Juice Using Solid Phase Microextraction and GC-MS. (Identifies Propyl Pivalate as a stable volatile marker). [Link]
-
National Institutes of Health (NIH). (2022). Lewis Acid-Catalyzed Halonium Generation... using Pivalate Esters.[1][4][5][6] (Demonstrates synthesis and stability of pivalate esters). [Link]
-
DrugFuture. (2025). Valproic Acid Physicochemical Data. (Reference for analyte boiling points and solubility). [Link]
Sources
- 1. n-Propyl pivalate | C8H16O2 | CID 138418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Valproic Acid | C8H16O2 | CID 3121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isopropyl pivalate | C8H16O2 | CID 138419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Valproic Acid [drugfuture.com]
- 6. lookchem.com [lookchem.com]
Comprehensive Guide: GC-MS Analysis for the Validation of Propyl Pivalate Purity
Executive Summary
In the synthesis of pharmaceutical intermediates and high-value flavoring agents, the purity of Propyl Pivalate (CAS 135-36-4) is a critical quality attribute. While Gas Chromatography with Flame Ionization Detection (GC-FID) remains the workhorse for routine quantification due to its linearity and robustness, it fails in the critical domain of specificity .
This guide argues that GC-MS (Gas Chromatography-Mass Spectrometry) is the superior modality for validation and process development. Unlike FID, which relies solely on retention time, GC-MS provides mass spectral fingerprinting that distinguishes propyl pivalate from isobaric interferences and structurally similar impurities (e.g., isopropyl pivalate).
This document outlines a validated GC-MS approach, compares it objectively with GC-FID and NMR, and provides a compliant framework based on ICH Q2(R1) guidelines.
Technical Context: The Analyte and the Challenge
Propyl Pivalate (Propyl 2,2-dimethylpropanoate) is a volatile ester used as a flavoring agent and a solvent/intermediate in organic synthesis (e.g., in the manufacturing of Pretomanid impurities).
Chemical Profile[1][2][3][4][5]
-
Boiling Point: ~140–142°C
-
Key Structural Feature: The tert-butyl group (pivaloyl moiety) creates significant steric bulk, influencing reactivity and fragmentation.
The Analytical Challenge
During synthesis (typically esterification of pivalic acid with propanol), several specific impurities arise that challenge standard detection:
-
Unreacted Pivalic Acid: Polar, often tails on non-polar columns.
-
Isomeric Contaminants: If the propanol source contains isopropanol, Isopropyl Pivalate will form. It has a nearly identical boiling point to propyl pivalate, making chromatographic resolution difficult.
-
Solvent Traps: Trace high-boiling solvents can co-elute with the main peak.
Why GC-MS? The pivalate moiety yields a characteristic m/z 57 fragment (tert-butyl cation) in Electron Ionization (EI). This allows for specific ion monitoring (SIM) or high-confidence library matching, which FID cannot provide.
Comparative Analysis: GC-MS vs. Alternatives
The following table contrasts the performance of GC-MS against the two most common alternatives: GC-FID (routine QC) and ¹H-NMR (structural elucidation).
Table 1: Performance Matrix for Propyl Pivalate Analysis
| Feature | GC-MS (Recommended) | GC-FID | ¹H-NMR |
| Primary Utility | Purity Validation & Impurity ID | Routine QC & Quantification | Absolute Purity (qNMR) |
| Specificity | High (Mass spectral fingerprint) | Low (Retention time only) | High (Structural environment) |
| LOD (Limit of Detection) | Excellent (< 1 ppm in SIM mode) | Good (~10 ppm) | Poor (> 1000 ppm usually) |
| Linearity | Good (Requires isotopic internal stds for best results) | Excellent (Wide dynamic range) | N/A (Linear, but low sensitivity) |
| Isobaric Resolution | Can resolve co-eluting peaks via deconvolution | Impossible (Co-eluting peaks sum together) | Good, but spectra can be crowded |
| Cost per Run | Moderate | Low | High |
Decision Logic
-
Use GC-FID when the process is mature, impurities are known, and you only need to check if the purity is >98%.
-
Use GC-MS when developing the synthesis, validating the method, or investigating an "unknown" peak (ghost peak).
Experimental Protocol: Validated GC-MS Method
This protocol is designed to be self-validating . It uses a standard non-polar column to ensure reproducibility across different labs.
Instrumentation & Conditions
-
System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.
-
Column: DB-5ms or HP-5ms (30 m × 0.25 mm ID × 0.25 µm film thickness).
-
Rationale: The 5% phenyl phase provides adequate separation of the ester from the polar acid impurities without excessive bleed.
-
-
Inlet: Split/Splitless.
-
Temperature: 250°C.
-
Mode: Split (Ratio 50:1). Propyl pivalate is a neat liquid; split is necessary to prevent detector saturation.
-
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Temperature Program
-
Initial: 40°C (Hold 2 min) — Traps volatile propanol/impurities.
-
Ramp 1: 10°C/min to 160°C.
-
Ramp 2: 25°C/min to 280°C (Hold 3 min) — Bakes out high-boiling contaminants.
Mass Spectrometer Settings (EI Source)
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Ionization Energy: 70 eV.
-
Scan Mode: Full Scan (m/z 35 – 300).
-
Note: Start at m/z 35 to avoid air/water background but capture the propyl fragments.
-
Data Analysis & Identification Criteria
For Propyl Pivalate validation, the following MS criteria must be met:
-
Base Peak: m/z 57 (C₄H₉⁺, tert-butyl cation).
-
Molecular Ion: m/z 144 (often weak/absent in pivalates due to rapid fragmentation).
-
Diagnostic Fragment: m/z 85 (Loss of propoxy group).
-
Library Match: NIST Score > 900 against standard library.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the validation process, ensuring no step is overlooked.
Figure 1: End-to-end analytical workflow for Propyl Pivalate purity validation.
Validation Framework (ICH Q2(R1) Compliance)
To ensure this method is "publishable" and regulatory-ready, it must adhere to ICH Q2(R1) guidelines. Here is how to apply them specifically to Propyl Pivalate.
Specificity
-
Requirement: Ability to assess the analyte unequivocally in the presence of components which may be expected to be present.[4][5]
-
Protocol: Inject a "spiked" sample containing Propyl Pivalate + Pivalic Acid + Propanol + Isopropyl Pivalate.
-
Acceptance: Resolution (Rs) > 1.5 between all peaks. Mass spectrum at the leading and tailing edge of the main peak must match (Peak Purity Check > 99%).
Linearity & Range
-
Requirement: Proportionality of results within a given range.
-
Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Acceptance: R² > 0.995.
Accuracy (Recovery)
-
Requirement: Closeness of agreement between the value accepted as true and the value found.
-
Protocol: Spike known amounts of pure Propyl Pivalate into a blank matrix (solvent).
-
Acceptance: Recovery between 98.0% – 102.0%.
Troubleshooting & Decision Matrix
When unexpected results occur, use this logic flow to determine the root cause.
Figure 2: Diagnostic decision tree for identifying common impurities in propyl pivalate synthesis.
References
-
ICH Harmonised Tripartite Guideline. (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6] Link
-
National Institute of Standards and Technology (NIST). (2023). Pivalic acid, 2-methylpropyl ester (Isobutyl pivalate) Mass Spectrum.[7] NIST Chemistry WebBook, SRD 69. (Note: Used as reference for pivalate fragmentation patterns). Link
-
National Institute of Standards and Technology (NIST). (2023). Propanoic acid, propyl ester (Propyl propionate) Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link
-
PubChem. (2023). Propyl pivalate (Compound Summary).[3] National Library of Medicine. Link
Sources
- 1. Isopropyl pivalate | C8H16O2 | CID 138419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pentanoic acid, propyl ester [webbook.nist.gov]
- 3. n-Propyl pivalate | C8H16O2 | CID 138418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-napse.com [6-napse.com]
- 5. labioscientific.com [labioscientific.com]
- 6. database.ich.org [database.ich.org]
- 7. Pivalic acid, 2-methylpropyl ester [webbook.nist.gov]
A Comparative Guide to Catalysts for Propyl Pivalate Synthesis
For researchers and professionals in drug development and fine chemical synthesis, the efficient and clean production of esters is a perpetual objective. Propyl pivalate, a sterically hindered ester, presents a unique challenge in its synthesis due to the bulky tert-butyl group of pivalic acid. This guide provides an in-depth comparative study of three common catalytic systems for the synthesis of propyl pivalate from pivalic acid and n-propanol: homogeneous acid catalysis with sulfuric acid, heterogeneous solid acid catalysis with Amberlyst-15, and enzymatic catalysis with immobilized lipase (Novozym 435). We will delve into the mechanistic underpinnings, comparative performance based on experimental data, and detailed protocols for each method, offering a comprehensive resource for informed catalyst selection.
Introduction to Propyl Pivalate Synthesis
Propyl pivalate is a valuable organic compound used as a fragrance ingredient and a building block in organic synthesis. Its synthesis, a classic Fischer-Speier esterification, involves the reaction of pivalic acid with n-propanol. The primary challenge in this reaction is overcoming the steric hindrance posed by the bulky pivaloyl group, which can significantly impact reaction rates and equilibrium conversion. The choice of catalyst is therefore critical in achieving high yields and purity under favorable reaction conditions.
This guide will compare and contrast the following catalytic approaches:
-
Sulfuric Acid (H₂SO₄): A conventional and potent homogeneous acid catalyst.
-
Amberlyst-15: A macroreticular polystyrene-based ion-exchange resin with strongly acidic sulfonic groups, representing a reusable solid acid catalyst.[1][2]
-
Novozym 435: An immobilized lipase B from Candida antarctica on a macroporous acrylic resin, offering a green and selective biocatalytic alternative.[3][4]
Comparative Performance of Catalysts
The selection of a catalyst for propyl pivalate synthesis involves a trade-off between reaction efficiency, cost, environmental impact, and ease of use. The following table summarizes the key performance indicators for each catalyst, based on literature data for similar esterifications, keeping in mind the specific challenges of pivalate synthesis.
| Catalyst | Catalyst Type | Typical Reaction Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Catalyst Reusability | Separation from Product | Environmental Concerns |
| Sulfuric Acid | Homogeneous Acid | 80-100 | 4-8 | 85-95 | Not readily reusable | Requires neutralization and extraction | Corrosive, generates acidic waste |
| Amberlyst-15 | Heterogeneous Solid Acid | 80-120 | 6-24 | 90-98 | Good, can be reused multiple times[5] | Simple filtration[6] | Benign, but potential for leaching |
| Novozym 435 | Immobilized Enzyme | 40-60 | 24-72 | >95 | Excellent, can be reused for many cycles[7][8] | Simple filtration[9] | Biodegradable, green catalyst |
Mechanistic Insights
Understanding the reaction mechanism for each catalyst is crucial for optimizing reaction conditions and troubleshooting.
Acid-Catalyzed Esterification (Sulfuric Acid and Amberlyst-15)
Both sulfuric acid and Amberlyst-15 catalyze the esterification through a similar mechanism, involving the protonation of the carboxylic acid, which enhances its electrophilicity.[10]
Caption: Mechanism of acid-catalyzed esterification.
Lipase-Catalyzed Esterification (Novozym 435)
Enzymatic esterification with Novozym 435 follows a "ping-pong bi-bi" mechanism, involving the formation of an acyl-enzyme intermediate.[11][12] This mechanism is highly selective and occurs under mild conditions.
Caption: Mechanism of lipase-catalyzed esterification.
Experimental Protocols
The following are detailed protocols for the synthesis of propyl pivalate using each of the three catalysts.
Protocol 1: Sulfuric Acid Catalyzed Synthesis
Materials:
-
Pivalic acid
-
n-Propanol
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.
-
To the round-bottom flask, add pivalic acid (1.0 mol), n-propanol (2.0 mol, 2 equivalents), and a magnetic stir bar.
-
Slowly add concentrated sulfuric acid (0.05 mol, 5 mol%) to the mixture while stirring.
-
Heat the reaction mixture to reflux (approximately 97-102 °C).
-
Continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete in 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the excess n-propanol and solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting propyl pivalate by fractional distillation.
Protocol 2: Amberlyst-15 Catalyzed Synthesis
Materials:
-
Pivalic acid
-
n-Propanol
-
Amberlyst-15 resin
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Activate the Amberlyst-15 resin by washing it with methanol and drying it under vacuum at 60 °C for 4 hours.
-
In a round-bottom flask, combine pivalic acid (1.0 mol), n-propanol (1.5 mol, 1.5 equivalents), and the activated Amberlyst-15 resin (10% by weight of the limiting reactant).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by GC analysis. The reaction typically takes 6-24 hours to reach completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the Amberlyst-15 catalyst by filtration. The catalyst can be washed with a solvent (e.g., acetone), dried, and reused.[5]
-
Remove the excess n-propanol from the filtrate by rotary evaporation.
-
The resulting propyl pivalate is often of high purity, but can be further purified by distillation if necessary.
Protocol 3: Novozym 435 Catalyzed Synthesis
Materials:
-
Pivalic acid
-
n-Propanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Molecular sieves (3Å or 4Å, activated)
-
Orbital shaker or magnetic stirrer
-
Reaction vessel (e.g., screw-capped flask)
-
Filtration apparatus
Procedure:
-
To a screw-capped flask, add pivalic acid (1.0 mol), n-propanol (1.2 mol, 1.2 equivalents), and Novozym 435 (5-10% by weight of the substrates).
-
Add activated molecular sieves (10-20% by weight of the substrates) to the reaction mixture to remove the water produced.
-
Seal the flask and place it in an orbital shaker or on a magnetic stirrer at a controlled temperature of 40-60 °C.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC. The reaction may take 24-72 hours to reach high conversion.
-
Once the desired conversion is achieved, separate the Novozym 435 and molecular sieves by filtration. The enzyme can be washed with a non-polar solvent (e.g., hexane), dried under vacuum, and reused for subsequent batches.[7][8]
-
The filtrate contains the propyl pivalate product, which is typically of high purity due to the mild and selective nature of the enzymatic reaction. Further purification is usually not required.
Conclusion and Catalyst Selection Rationale
The choice of catalyst for the synthesis of propyl pivalate is a critical decision that impacts the efficiency, sustainability, and economics of the process.
-
Sulfuric acid is a cost-effective and highly active catalyst, making it suitable for large-scale industrial production where the costs associated with work-up and waste disposal can be managed. However, its corrosive nature and the generation of acidic waste are significant drawbacks.
-
Amberlyst-15 offers a significant improvement in terms of environmental impact and process simplification.[6] Its reusability and the ease of separation make it an attractive option for both laboratory and industrial applications.[5] While the initial cost of the resin is higher than sulfuric acid, its recyclability can offset this over time.
-
Novozym 435 represents the greenest and most selective approach.[9] The mild reaction conditions preserve the integrity of sensitive functional groups, and the high purity of the product often eliminates the need for extensive purification.[3] Although the enzyme is the most expensive catalyst upfront, its excellent reusability and the potential for a simplified downstream process make it a compelling choice for the synthesis of high-value fine chemicals and pharmaceuticals where purity and sustainability are paramount.
Ultimately, the optimal catalyst depends on the specific requirements of the synthesis, including scale, cost constraints, and environmental considerations. This guide provides the necessary data and protocols to enable researchers and process chemists to make an informed decision tailored to their needs.
References
- Ghanem, A. (2007). Lipase-Catalyzed Esterification. In Biocatalysis and Agricultural Biotechnology (pp. 235-251). CRC Press.
- Jegannathan, K. R., Abang, S., & Eng, M. H. (2021). Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives. Catalysis Science & Technology, 11(15), 5034-5053.
- Park, S., Kim, B. O., & Yoo, H. Y. (2021). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Molecules, 26(20), 6249.
- Yadav, G. D., & Lathi, P. S. (2004). Kinetics and mechanism of synthesis of butyl isobutyrate over immobilized lipases. Biochemical Engineering Journal, 19(2), 123-130.
- Sharma, S., & Kanwar, S. S. (2014). Organic Solvent Tolerant Lipases and Their Applications. The Scientific World Journal, 2014, 625258.
- Hajar, M., Ghamgui, H., & Frikha, M. H. (2020). Lipase-catalyzed esterification. In Lipases and Phospholipases (pp. 223-242). Humana, New York, NY.
- Fjerbaek, L., Christensen, K. V., & Norddahl, B. (2009). A review of the current state of biodiesel production using enzymatic transesterification. Biotechnology and bioengineering, 102(5), 1298-1315.
- Al-Zuhair, S. (2007). Production of biodiesel: possibilities and challenges. Biofuels, Bioproducts and Biorefining, 1(1), 57-66.
- Lotero, E., Liu, Y., Lopez, D. E., Suwannakarn, K., Bruce, D. A., & Goodwin Jr, J. G. (2005). Synthesis of biodiesel via acid catalysis. Industrial & engineering chemistry research, 44(14), 5353-5363.
- Verdasco-Martín, C. M., Villalba, M., Dos Santos, J. C. S., & Fernandez-Lafuente, R. (2019). Immobilized lipases—a versatile industrial tool for catalyzing transesterification of phytosterols solubilized in plant oils to produce their fatty acid esters.
- Boz, N., & Kara, M. (2009). Solid acid catalyst for isobutyl propionate production from solid waste. International Journal of Chemical Reactor Engineering, 7(1).
- Su, F., & Guo, Y. (2014). Advancements in solid acid catalysts for ecofriendly and economically viable synthesis of biodiesel. Green Chemistry, 16(2), 567-587.
- Melero, J. A., Iglesias, J., & Morales, G. (2009). Heterogeneous acid catalysts for biodiesel production: current status and future challenges. Green Chemistry, 11(9), 1285-1308.
- Park, S., Kim, B. O., & Yoo, H. Y. (2021). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Molecules, 26(20), 6249.
- Watkins, W. J. (1987).
- Smith, M. B. (2020). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
- Sharma, M., & Agarwal, M. (2012). Amberlyst-15 in organic synthesis. Arkivoc, 2012(1), 570-609.
- Lilja, J., Murzin, D. Y., Salmi, T., Aumo, J., Mäki-Arvela, P., & Sundell, M. (2002). Esterification of different acids over heterogeneous and homogeneous catalysts and correlation with the Taft equation.
- Gelbard, G. (2005). Organic synthesis by catalysis with ion-exchange resins. Industrial & engineering chemistry research, 44(23), 8468-8498.
-
Khan Academy. (2014, March 12). Acid-catalyzed ester hydrolysis [Video]. YouTube. [Link]
- Sharma, M., & Agarwal, M. (2012). Amberlyst-15 in Organic Synthesis. ARKIVOC, 2012(i), 570-609.
- Zare, A., Abi, F., & Moosavi-Zare, A. R. (2020). Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). Molecules, 25(3), 687.
- Zare, A., Abi, F., & Moosavi-Zare, A. R. (2020). Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). Molecules, 25(3), 687.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
